PF-00356231 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSZORLKGTXFF-VZYDHVRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-00356231 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), a family of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides a comprehensive overview of the mechanism of action of PF-00356231, detailing its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2][3] Dysregulation of MMP activity is associated with numerous diseases, making them attractive therapeutic targets. PF-00356231 has emerged as a selective inhibitor of several MMPs, with a unique non-zinc chelating mechanism of action that distinguishes it from many other MMP inhibitors.[4][5][6] This guide will delve into the molecular interactions and cellular consequences of PF-00356231 activity.
Mechanism of Action
This compound functions as a direct inhibitor of several matrix metalloproteinases. Its inhibitory activity is attributed to its specific, non-peptidic, and non-zinc chelating binding to the catalytic domain of these enzymes.[4][5][6] Structural studies have revealed that PF-00356231 binds to MMP-12, forming a stable complex.[6][7] The central morpholinone and thiophene (B33073) rings of the inhibitor are positioned approximately 5Å from the catalytic zinc atom, occupying the S1' pocket of the enzyme.[7] This binding mode obstructs substrate access to the active site, thereby inhibiting the enzyme's proteolytic activity.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against a panel of matrix metalloproteinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target MMP | IC50 (μM) |
| MMP-12 | 1.4[4][5][6] |
| MMP-13 | 0.00065[4][8] |
| MMP-3 | 0.39[4][8] |
| MMP-9 | 0.98[4][8] |
| MMP-8 | 1.7[4][8] |
Note: The IC50 values for MMP-12 and MMP-13 can be significantly decreased in the presence of acetohydroxamate (AH), to 0.014 μM and 0.27 μM, respectively.[4][8]
Affected Signaling Pathways
By inhibiting specific MMPs, PF-00356231 can modulate downstream signaling pathways that are crucial for various cellular processes. The following diagrams illustrate the key signaling cascades influenced by the targeted MMPs.
MMP-12 Signaling Pathway
MMP-12, also known as macrophage elastase, is involved in inflammation and tissue remodeling.[9][10][11] Its inhibition can impact pathways such as the ERK/p38 MAPK pathway, which is involved in macrophage proliferation.[9] MMP-12 can also activate protease-activated receptor-1 (PAR-1), leading to the upregulation of placenta growth factor (PGF) and subsequent apoptosis in lung epithelial cells.[12]
MMP-13 Signaling Pathway
MMP-13, or collagenase-3, plays a significant role in cancer progression and osteoarthritis through its degradation of type II collagen.[4][13][14] Its expression is regulated by various signaling pathways, including TGF-β, Akt-CREB, and ERK signaling.[4]
MMP-3, MMP-8, and MMP-9 Signaling Pathways
MMP-3 (stromelysin-1), MMP-8 (neutrophil collagenase), and MMP-9 (gelatinase B) are involved in a wide array of cellular processes including inflammation, wound healing, and tumor invasion.[1][2][15][16][17] Their expression and activity are often regulated by common signaling cascades such as the MAPK and NF-κB pathways.
Experimental Protocols
The characterization of PF-00356231's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 values of PF-00356231 against various MMPs.
Methodology:
-
Reagent Preparation:
-
Reconstitute and activate the specific recombinant human MMP enzyme according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the fluorogenic MMP substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2) in a suitable solvent like DMSO.[18]
-
The assay buffer typically consists of Tris-HCl, CaCl2, NaCl, and a non-ionic detergent (e.g., Brij-35) at a physiological pH.
-
-
Assay Procedure:
-
In a 96-well microplate, add the activated MMP enzyme to each well.
-
Add the different concentrations of PF-00356231 to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for inhibitor binding.[19]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.[19]
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Signaling
Western blotting can be used to assess the effect of PF-00356231 on the expression and phosphorylation status of proteins in signaling pathways downstream of the targeted MMPs.
Methodology:
-
Sample Preparation:
-
Culture appropriate cells (e.g., macrophages, fibroblasts, or cancer cell lines) and treat with PF-00356231 at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[21]
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.[23]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a well-characterized inhibitor of several matrix metalloproteinases, with a distinct non-zinc chelating mechanism of action. Its ability to potently inhibit MMP-12, MMP-13, MMP-3, MMP-8, and MMP-9 allows for the modulation of key signaling pathways involved in inflammation, tissue degradation, and cancer progression. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this and similar compounds. The structured presentation of its inhibitory profile and the visualization of its effects on cellular signaling pathways offer a clear and comprehensive understanding of its core mechanism of action for researchers and drug development professionals.
References
- 1. MMP3 - Wikipedia [en.wikipedia.org]
- 2. MMP8 - Wikipedia [en.wikipedia.org]
- 3. MMP-8 (Matrix metalloproteinase-8) | BioVendor R&D [biovendor.com]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. MMP13 - MULTI SCIENCES [multisciences.net]
- 15. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix metalloproteinase-8 (MMP-8) regulates the activation of hepatic stellate cells (HSCs) through the ERK-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening | MDPI [mdpi.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
The Discovery and Synthesis of PF-00356231 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the tissue remodeling and inflammation associated with chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a detailed plausible synthesis of this compound. It includes a summary of its inhibitory activity, relevant signaling pathways, and detailed experimental protocols for researchers in the field of drug discovery and development.
Introduction: The Rationale for MMP-12 Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). While essential for normal physiological processes like tissue remodeling and wound healing, their dysregulation is a hallmark of numerous pathologies, including cancer, arthritis, and chronic inflammatory diseases.
MMP-12 is primarily secreted by macrophages and is highly expressed in the lungs of smokers and patients with COPD. Its principal substrate is elastin (B1584352), a critical component of the lung's connective tissue. The excessive degradation of elastin by MMP-12 leads to the loss of lung elasticity and the progressive airflow limitation characteristic of emphysema. Therefore, the development of potent and selective MMP-12 inhibitors represents a promising therapeutic strategy for the treatment of COPD and other inflammatory lung diseases.
Discovery of PF-00356231
The discovery of PF-00356231 emerged from research efforts to identify small molecule inhibitors of MMP-12 with improved selectivity and safety profiles compared to earlier broad-spectrum MMP inhibitors. The design strategy focused on developing a non-peptidic, non-zinc chelating ligand to avoid the off-target effects and toxicity associated with traditional hydroxamate-based inhibitors.
The core structure of PF-00356231, (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid, was likely developed through a combination of high-throughput screening and structure-activity relationship (SAR) studies. The SAR for MMP-12 inhibitors often focuses on optimizing interactions with the S1' specificity pocket of the enzyme.
Mechanism of Action and Signaling Pathways
PF-00356231 acts as a competitive inhibitor of MMP-12, binding to the active site of the enzyme and preventing the cleavage of its substrates. By inhibiting MMP-12, PF-00356231 is expected to modulate downstream signaling pathways that are activated by MMP-12 activity or the products of its enzymatic action.
MMP-12 has been shown to influence several key signaling pathways involved in inflammation and cell proliferation, including the PI3K-AKT and MAPK (ERK/P38) pathways. Furthermore, MMP-12 can activate Protease-Activated Receptor-1 (PAR-1), leading to downstream signaling events.
Figure 1: Simplified signaling pathway of MMP-12 and the inhibitory action of PF-00356231.
Quantitative Data: Inhibitory Profile of PF-00356231
PF-00356231 demonstrates high potency for MMP-12 and selectivity over several other MMPs. The following table summarizes the reported IC50 values.
| Enzyme | IC50 (µM) |
| MMP-12 | 1.4[1] |
| MMP-13 | 0.00065[1] |
| MMP-3 | 0.39[1] |
| MMP-9 | 0.98[1] |
| MMP-8 | 1.7[1] |
Note: The inhibitory activity of PF-00356231 against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH), with IC50 values decreasing to 0.014 µM and 0.27 µM, respectively.[1]
Detailed Experimental Protocols
MMP-12 Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory activity of PF-00356231 against MMP-12 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-12 (catalytic domain)
-
MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant MMP-12 in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted MMP-12 enzyme. b. Add 25 µL of the PF-00356231 dilution or vehicle control (assay buffer with DMSO). c. Incubate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the MMP-12 fluorogenic substrate.
-
Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each concentration of PF-00356231 relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemical Synthesis of this compound
The synthesis of this compound can be envisioned through a convergent synthesis strategy, involving the preparation of two key intermediates: 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid and (R)-3-amino-3-phenylpropanoic acid . These intermediates are then coupled, followed by deprotection and salt formation.
Figure 2: Proposed synthetic workflow for this compound.
Plausible Synthetic Protocol
Step 1: Synthesis of 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid
-
Suzuki Coupling: 4-Bromothiophene-2-carboxylic acid is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid.
Step 2: Synthesis of (R)-3-amino-3-phenylpropanoic acid
This chiral amino acid can be prepared via several methods, including the asymmetric reduction of an enamine derived from a β-keto ester or through an asymmetric Michael addition of an amine to cinnamic acid.
Step 3: Amide Coupling
-
Activation of the Carboxylic Acid: 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an aprotic solvent like DMF or CH₂Cl₂.
-
Amide Bond Formation: (R)-3-amino-3-phenylpropanoic acid (with its carboxylic acid group potentially protected as an ester) is added to the activated carboxylic acid, along with a non-nucleophilic base (e.g., DIPEA), and the mixture is stirred at room temperature until the reaction is complete.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Deprotection and Salt Formation
-
Deprotection (if necessary): If the carboxylic acid of the β-amino acid was protected as an ester, it is deprotected under appropriate conditions (e.g., hydrolysis with LiOH).
-
Hydrochloride Salt Formation: The purified free base of PF-00356231 is dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol), and a solution of HCl in a non-aqueous solvent (e.g., diethyl ether or isopropanol) is added. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion
This compound is a significant molecule in the ongoing research for selective MMP-12 inhibitors. Its discovery and development highlight the importance of targeting specific MMPs to treat inflammatory diseases like COPD. The plausible synthetic route outlined in this guide, based on established chemical principles, provides a framework for its laboratory-scale preparation. Further research into the clinical efficacy and safety of PF-00356231 and similar compounds will be crucial in determining their therapeutic potential.
References
PF-00356231 Hydrochloride: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating small molecule inhibitor. Contrary to inquiries regarding its kinase selectivity, extensive biochemical profiling reveals that this compound is a selective inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This document provides a comprehensive overview of the target selectivity profile of this compound, focusing on its inhibitory activity against various MMPs. While no public data from broad kinase screening panels (kinome scans) were identified for this compound, its potent and selective inhibition of key MMPs, particularly MMP-13 and MMP-12, is well-documented. This guide summarizes the quantitative inhibitory data, details relevant experimental methodologies, and illustrates the signaling context of its primary targets.
Introduction
Matrix metalloproteinases are crucial for tissue remodeling in both physiological and pathological processes, including development, wound healing, and cancer metastasis.[1] Their dysregulation is implicated in a variety of diseases, making them attractive therapeutic targets. This compound has emerged as a valuable research tool for investigating the roles of specific MMPs in these processes. This guide serves as a technical resource for researchers utilizing this compound, providing clear data on its selectivity and the methodologies to assess its activity.
Target Selectivity Profile of this compound
The primary targets of this compound are members of the matrix metalloproteinase family. Its inhibitory activity is most pronounced against MMP-13 (collagenase-3), with significant activity also observed against several other MMPs.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against a panel of matrix metalloproteinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target | IC50 (µM) | Reference |
| MMP-13 | 0.00065 | [2][3] |
| MMP-12 | 1.4 | [2][3][4] |
| MMP-3 | 0.39 | [2][3] |
| MMP-9 | 0.98 | [2][3] |
| MMP-8 | 1.7 | [2][3] |
Note: One source reports a significantly lower IC50 of 14 nM (0.014 µM) for MMP-12.[5] This discrepancy may be due to different assay conditions.
Experimental Protocols
The determination of inhibitor potency against MMPs is typically conducted using in vitro enzymatic assays. A common method is the fluorometric inhibitor screening assay, which measures the cleavage of a specific fluorescently labeled peptide substrate by the target MMP.
Fluorometric MMP Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific MMP.
1. Reagent Preparation:
- MMP Assay Buffer: Prepare a buffer appropriate for the specific MMP, typically containing Tris-HCl, CaCl2, and a non-ionic detergent (e.g., Brij-35) at a physiological pH.
- MMP Enzyme: Reconstitute the purified, active form of the target MMP in the assay buffer to a desired stock concentration.
- MMP Substrate: Use a commercially available FRET (Fluorescence Resonance Energy Transfer) peptide substrate specific for the MMP of interest. Reconstitute in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
- Inhibitor (this compound): Prepare a stock solution in DMSO and create a serial dilution series to cover a range of concentrations for IC50 determination.
2. Assay Procedure (96-well plate format): a. To each well of a black, flat-bottom 96-well plate, add the following in order: i. MMP Assay Buffer. ii. The inhibitor solution at various concentrations (or vehicle control, e.g., DMSO). iii. The MMP enzyme solution. b. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the MMP substrate solution to each well. d. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific FRET substrate (e.g., λex = 490 nm / λem = 520 nm).[6]
3. Data Analysis: a. Determine the initial reaction rates (slopes of the linear phase of the fluorescence vs. time curves) for each inhibitor concentration. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway Context
MMPs are key effectors in the remodeling of the extracellular matrix (ECM), a process that is tightly regulated by various signaling pathways. The diagram below illustrates a generalized signaling cascade leading to the expression and activation of MMPs, which are the primary targets of this compound.
References
- 1. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. PF 356231, MMP-12 inhibitor (CAS 766536-21-4) | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Activity of PF-00356231 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs), with notable selectivity for MMP-12 and MMP-13. This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting MMP-mediated pathologies.
Core Inhibitory Activity
This compound has been characterized as a potent inhibitor of several matrix metalloproteinases. Its inhibitory activity, as determined by half-maximal inhibitory concentrations (IC50), is summarized in the table below.
Table 1: Inhibitory Potency (IC50) of this compound against various MMPs
| Target | IC50 Value |
| MMP-12 | 1.4 µM |
| MMP-13 | 0.65 nM |
| MMP-3 | 0.39 µM |
| MMP-9 | 0.98 µM |
| MMP-8 | 1.7 µM |
Data sourced from commercially available data sheets.[1][2]
It has been noted that the inhibitory potency of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). In the presence of AH, the IC50 value for MMP-12 decreases to 0.014 µM, and for MMP-13, it decreases to 0.27 µM.[2]
Experimental Protocols
The following section details the general experimental procedures for determining the in vitro inhibitory activity of compounds like this compound against MMPs. These protocols are based on established methodologies in the field.
General MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by a specific MMP.
Workflow:
Caption: Workflow for a typical MMP fluorogenic inhibition assay.
Methodology:
-
Enzyme Activation: Recombinant human MMPs (pro-MMPs) are activated according to the manufacturer's instructions. A common method involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to obtain a range of concentrations for testing.
-
Assay Buffer: A suitable assay buffer is prepared, typically containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35.
-
Assay Procedure:
-
Activated MMP enzyme is added to the wells of a microplate.
-
Varying concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time at a controlled temperature (e.g., 37°C).
-
A fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways
The inhibition of MMPs by this compound can impact various downstream signaling pathways involved in cellular processes such as proliferation, migration, and inflammation. While direct studies on the signaling effects of PF-00356231 are limited, the known roles of its primary targets, MMP-12 and MMP-13, allow for the inference of its potential impact.
Overview of MMP-Mediated Signaling
MMPs are key regulators of the extracellular matrix (ECM) and can influence cell behavior by:
-
Degrading ECM components to facilitate cell migration and invasion.
-
Releasing or activating growth factors and cytokines sequestered in the ECM.
-
Cleaving cell surface receptors, thereby modulating their activity.
These actions can subsequently affect intracellular signaling cascades, including the MAPK and NF-κB pathways.
Caption: Potential signaling impact of this compound via MMP inhibition.
Potential In Vitro Cellular Effects
Based on its potent inhibition of key MMPs, this compound is anticipated to modulate various cellular functions in vitro. Further experimental validation is required to confirm these potential effects.
Cell Proliferation
MMPs can influence cell proliferation by releasing growth factors from the ECM. Inhibition of these MMPs by PF-00356231 could therefore lead to a reduction in cancer cell proliferation.
Suggested Assay: A standard cell proliferation assay, such as the MTT or CyQUANT assay, could be employed. Cancer cell lines known to express high levels of MMP-12 or MMP-13 would be suitable models.
Cell Migration and Invasion
The degradation of the ECM is a critical step in cell migration and invasion, particularly in the context of cancer metastasis. By inhibiting MMPs, PF-00356231 is expected to impede these processes.
Suggested Assay: Transwell migration or invasion assays (e.g., Boyden chamber assay) would be appropriate to assess the effect of PF-00356231 on the migratory and invasive capacity of cancer cells.
Apoptosis
While a direct role in apoptosis is less established, MMPs can influence cell survival signals. The impact of PF-00356231 on apoptosis would likely be context-dependent and could be investigated using standard apoptosis assays.
Suggested Assay: Annexin V/Propidium Iodide staining followed by flow cytometry can be used to quantify apoptotic and necrotic cells following treatment with PF-00356231.
Inflammation
MMP-12, also known as macrophage elastase, is heavily implicated in inflammatory processes. Inhibition of MMP-12 by PF-00356231 could potentially reduce the production of pro-inflammatory cytokines.
Suggested Assay: An in vitro inflammation model, such as LPS-stimulated macrophages, could be used. The levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant can be measured by ELISA following treatment with PF-00356231.
Conclusion
This compound is a potent and selective inhibitor of MMP-12 and MMP-13 with demonstrated in vitro activity. Its mechanism of action suggests potential therapeutic applications in diseases characterized by excessive MMP activity, such as cancer and inflammatory disorders. This technical guide provides a foundational understanding of its in vitro profile, offering a basis for further investigation into its cellular effects and downstream signaling consequences. Future studies should focus on comprehensive kinome profiling to further establish its selectivity and detailed cell-based assays to elucidate its functional impact in relevant disease models.
References
PF-00356231 Hydrochloride: A Technical Guide to its Binding Affinity for MMP-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of PF-00356231 hydrochloride to Matrix Metalloproteinase-12 (MMP-12). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the experimental workflow and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting MMPs.
Core Data Presentation: Binding Affinity of PF-00356231
PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of MMP-12.[1][2] Its binding affinity has been characterized by determining its half-maximal inhibitory concentration (IC50) against MMP-12 and a panel of other matrix metalloproteinases. The quantitative data from these studies are summarized in the table below.
| MMP Target | IC50 (µM) | Notes | Reference(s) |
| MMP-12 | 1.4 | - | [1][2] |
| MMP-12 | 0.014 | In the presence of acetohydroxamate (AH) | [1][2] |
| MMP-3 | 0.39 | - | [1][2] |
| MMP-8 | 1.7 | - | [1][2] |
| MMP-9 | 0.98 | - | [1][2] |
| MMP-13 | 0.00065 | - | [1][2] |
Experimental Protocols: Determination of IC50
The following is a representative protocol for determining the IC50 value of PF-00356231 against MMP-12, based on established fluorogenic substrate-based assays.
Objective: To quantify the concentration of this compound required to inhibit 50% of MMP-12 enzymatic activity.
Materials:
-
Recombinant human MMP-12 (activated)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the PF-00356231 stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the activated MMP-12 enzyme to a working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
Add the serially diluted PF-00356231 solutions to the wells of a 96-well microplate.
-
Include control wells containing Assay Buffer with DMSO (vehicle control) and a known MMP-12 inhibitor (positive control).
-
Add the diluted MMP-12 enzyme solution to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30-60 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
-
Monitor the increase in fluorescence over time, taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of PF-00356231 using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the PF-00356231 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of PF-00356231 against MMP-12.
MMP-12 Signaling in Inflammation and Cancer Progression
Caption: Role of MMP-12 in cancer and inflammation and its inhibition by PF-00356231.
References
Structural Analysis of PF-00356231 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of PF-00356231 hydrochloride, a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. The document consolidates crystallographic data, spectroscopic analysis, and a proposed synthetic pathway to offer a comprehensive overview for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
Introduction
PF-00356231 is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases, a family of enzymes implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its hydrochloride salt form is often utilized for pharmaceutical development. Understanding the detailed molecular structure of this compound is crucial for elucidating its mechanism of action, optimizing its inhibitory activity, and guiding further drug design efforts. This guide aims to provide an in-depth technical overview of its structural characteristics.
Chemical and Physical Properties
The fundamental chemical and physical properties of PF-00356231 and its hydrochloride salt are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid hydrochloride | PubChem |
| Chemical Formula | C₂₅H₂₁ClN₂O₃S | Proteintech |
| Molecular Weight | 464.96 g/mol | Proteintech |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | PubChem |
| CAS Number | 820223-77-6 (hydrochloride) | Proteintech |
Crystallographic Analysis
The three-dimensional structure of PF-00356231 in complex with the catalytic domain of human macrophage elastase (MMP-12) has been determined by X-ray diffraction. The details of this crystallographic analysis are available through the Protein Data Bank (PDB) under the accession code 1UTZ .
Experimental Protocol: X-ray Diffraction
The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined using the X-ray diffraction method. A summary of the experimental protocol is provided below.
-
Protein Expression and Purification: The catalytic domain of human MMP-12 (residues 106-268) was expressed and purified.
-
Crystallization: The purified MMP-12 was co-crystallized with PF-00356231. The crystallization was likely performed using the vapor diffusion method, where a solution of the protein-inhibitor complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of crystals.
-
Data Collection: A single crystal was mounted and exposed to a monochromatic X-ray beam. Diffraction data were collected on an image plate detector.
-
Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The structure was solved using molecular replacement, with a known structure of MMP-12 as a search model. The initial model was then refined against the experimental data to improve the fit and atomic coordinates.
Crystallographic Data
The key parameters from the X-ray diffraction experiment for PDB entry 1UTZ are summarized in the table below.
| Parameter | Value |
| PDB ID | 1UTZ |
| Resolution | 2.50 Å |
| Space Group | P 6₃ 2 2 |
| Unit Cell Dimensions (a, b, c) | 123.22 Å, 123.22 Å, 168.20 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |
| R-value (work) | 0.224 |
| R-free | 0.245 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm corresponding to the protons of the phenyl, pyridinyl, and thiophene (B33073) rings.
-
Aliphatic Protons: Signals for the methine and methylene (B1212753) protons of the propanoic acid backbone would appear further upfield. The benzylic proton would likely be a multiplet.
-
Amide and Carboxylic Acid Protons: A broad singlet for the amide proton (N-H) and a very broad singlet for the carboxylic acid proton (O-H), both of which are exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyl carbons would be observed in the downfield region (160-180 ppm).
-
Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm).
-
Aliphatic Carbons: Signals for the aliphatic carbons of the propanoic acid moiety would be found in the upfield region of the spectrum.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to the molecular weight of the free base (428.12) plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.
General Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer's ion source (e.g., an electrospray ionization source).
-
Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Synthesis Pathway
A plausible synthetic route for PF-00356231 is outlined below, based on common organic synthesis methodologies for similar compounds.
Experimental Workflow for Synthesis:
Mechanism of Action and Signaling Pathway
PF-00356231 functions as an inhibitor of matrix metalloproteinases. The crystallographic data reveals that it binds to the S1' pocket of the MMP-12 active site. Unlike many MMP inhibitors, it does not chelate the catalytic zinc ion directly. Instead, its thiophene ring is positioned over the zinc atom. This binding occludes the active site, preventing the natural substrate from binding and being cleaved.
Conclusion
This technical guide has provided a multi-faceted structural analysis of this compound, integrating data from X-ray crystallography with expected spectroscopic characteristics and a proposed synthetic route. The detailed information on its three-dimensional structure and mode of binding to its target enzyme, MMP-12, is invaluable for understanding its inhibitory activity and for the rational design of next-generation MMP inhibitors. While detailed experimental spectroscopic data is not publicly available, the provided information serves as a robust foundation for researchers in the field of drug discovery and development.
An In-Depth Technical Guide to PF-00356231 Hydrochloride: A Potent Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the potent matrix metalloproteinase (MMP) inhibitor, PF-00356231 hydrochloride. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Core Compound Information
This compound is a non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₅H₂₁ClN₂O₃S |
| Molecular Weight | 464.96 g/mol |
| CAS Number | 820223-77-6 |
| Primary Target Class | Matrix Metalloproteinase (MMP) |
Biological Activity and Target Profile
This compound exhibits potent inhibitory activity against several members of the matrix metalloproteinase family. The half-maximal inhibitory concentrations (IC₅₀) for its primary targets are detailed in the table below. This targeted inhibition of MMPs makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.
| Target MMP | IC₅₀ (µM) |
| MMP-13 | 0.00065 |
| MMP-3 | 0.39 |
| MMP-9 | 0.98 |
| MMP-12 | 1.4 |
| MMP-8 | 1.7 |
Experimental Protocols: In Vitro MMP Inhibition Assay
To assess the inhibitory potential of this compound or similar compounds against a specific matrix metalloproteinase, a fluorogenic substrate-based assay is commonly employed. The following protocol provides a detailed methodology for a typical in vitro MMP inhibition assay.
Objective: To determine the IC₅₀ value of this compound for a specific MMP enzyme.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to generate a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Setup:
-
Add 20 µL of Assay Buffer to the "blank" wells.
-
Add 20 µL of the diluted MMP enzyme solution to the "positive control" and "test inhibitor" wells.
-
Add 5 µL of the corresponding this compound dilution to the "test inhibitor" wells.
-
Add 5 µL of Assay Buffer with the same final DMSO concentration to the "positive control" and "blank" wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate used. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a period of 20-30 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the "blank" wells from all other wells.
-
Determine the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "positive control" (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways Modulated by MMP Inhibition
Matrix metalloproteinases are key regulators of the extracellular matrix (ECM) and play a critical role in cell signaling by processing a variety of signaling molecules. Inhibition of MMPs by compounds such as this compound can therefore have significant downstream effects on cellular signaling pathways. The diagram below illustrates a generalized signaling pathway involving MMPs and the point of intervention for an MMP inhibitor.
Caption: Generalized MMP signaling pathway and point of inhibition.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an MMP inhibitor in a cell-based assay.
Caption: Workflow for cell-based evaluation of an MMP inhibitor.
PF-00356231 Hydrochloride: A Technical Guide to Solubility and Stability
Disclaimer: The following technical guide is a representative document based on established principles of pharmaceutical sciences. As of the date of this document, specific public data on the solubility and stability of PF-00356231 hydrochloride is not available. Therefore, the data, experimental protocols, and signaling pathways presented herein are illustrative and based on the general characteristics of hydrochloride salts of small molecule drugs. This guide is intended for research, scientific, and drug development professionals.
Introduction
PF-00356231 is an investigational small molecule entity. For effective formulation development and to ensure its safety and efficacy, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This guide provides a comprehensive overview of the methodologies to determine the aqueous solubility and stability profile of PF-00356231 as a hydrochloride salt. The hydrochloride form is often chosen for drug candidates to enhance solubility and stability.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The shake-flask method is a common technique used to determine equilibrium solubility.[1]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Media: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[1]
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature, typically 37 °C ± 1 °C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of PF-00356231 in the filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Determine the mean solubility from at least three replicate experiments for each pH condition.
Illustrative Solubility Data
The following table summarizes the hypothetical aqueous solubility of this compound at 37 °C.
| pH | Solubility (mg/mL) | Classification |
| 1.2 | 15.2 | Soluble |
| 4.5 | 5.8 | Sparingly soluble |
| 6.8 | 0.9 | Slightly soluble |
Note: Solubility classification is based on USP definitions.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are crucial for establishing a re-test period and recommended storage conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products, which helps in understanding the degradation pathways and developing stability-indicating analytical methods.[3][4][5]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80 °C for 48 hours.
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 18.2 | 3 |
| 3% H₂O₂, RT, 24h | 8.7 | 1 |
| Dry Heat, 80°C, 48h | 4.1 | 1 |
| Photolytic (ICH Q1B) | 6.5 | 2 |
Long-Term and Accelerated Stability Studies
These studies are conducted according to ICH guidelines to establish the re-test period and storage conditions.
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: At 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test for appearance, assay, degradation products, and moisture content.
| Time (Months) | Assay (%) | Total Impurities (%) |
| 0 | 99.8 | 0.15 |
| 3 | 99.2 | 0.45 |
| 6 | 98.5 | 0.82 |
Hypothetical Signaling Pathway
PF-00356231, as a small molecule inhibitor, may target a key kinase in a signaling pathway relevant to cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8][9][10]
Conclusion
This technical guide outlines the fundamental methodologies for characterizing the solubility and stability of this compound. The illustrative data and protocols provide a framework for the systematic evaluation required during drug development. A comprehensive understanding of these properties is critical for the development of a safe, effective, and stable pharmaceutical product.
References
- 1. scielo.br [scielo.br]
- 2. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
PF-00356231 Hydrochloride: A Technical Overview of its Therapeutic Potential as a Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. It also demonstrates inhibitory activity against other MMPs, including MMP-13, MMP-8, MMP-9, and MMP-3.[1][2][3] By targeting MMPs, which are key enzymes in the degradation of the extracellular matrix, PF-00356231 holds therapeutic potential in a variety of pathological conditions characterized by excessive tissue remodeling, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the available preclinical data on PF-00356231, its mechanism of action, relevant signaling pathways, and potential therapeutic applications. While specific quantitative in vivo efficacy, pharmacokinetic, and safety data for PF-00356231 are limited in the public domain, this document synthesizes the existing knowledge to guide further research and development.
Introduction to this compound
This compound is a small molecule inhibitor that has garnered interest for its selective action against MMP-12.[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components.[3] Dysregulation of MMP activity is implicated in numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, fibrosis, and cancer. MMP-12, in particular, is predominantly expressed by macrophages and is a key player in inflammatory processes and tissue destruction.[3]
Mechanism of Action
PF-00356231 acts as a specific, non-peptidic, non-zinc chelating ligand and inhibitor of MMP-12.[1][2] It binds to the active site of the enzyme, preventing it from degrading its natural substrates. The inhibitory profile of PF-00356231 extends to other MMPs, with particularly high potency against MMP-13.[1][2][3]
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of PF-00356231 against various MMPs, as measured by their half-maximal inhibitory concentration (IC50) values.
| Target MMP | IC50 (µM) | Reference(s) |
| MMP-12 | 1.4 | [1][2] |
| MMP-13 | 0.00065 | [1][2] |
| MMP-3 | 0.39 | [1][2] |
| MMP-9 | 0.98 | [1][2] |
| MMP-8 | 1.7 | [1][2] |
| MMP-12 (in the presence of acetohydroxamate) | 0.014 | [2] |
| MMP-13 (in the presence of acetohydroxamate) | 0.27 | [2] |
Signaling Pathways
The therapeutic effects of PF-00356231 are mediated through the modulation of signaling pathways downstream of MMP-12 inhibition. Key pathways implicated include the Transforming Growth Factor-beta (TGF-β) pathway and pathways involved in Epithelial-Mesenchymal Transition (EMT), which are central to the progression of fibrosis.
TGF-β Signaling Pathway in Fibrosis
TGF-β is a master regulator of fibrosis. MMP-12 can influence TGF-β signaling both directly and indirectly. It has been suggested that MMPs, including MMP-12, can activate latent TGF-β by cleaving the latency-associated peptide (LAP), thereby increasing the bioavailability of active TGF-β.[4] Furthermore, TGF-β1 can induce the expression of MMP-12, creating a positive feedback loop that promotes a pro-fibrotic environment.[5] Inhibition of MMP-12 by PF-00356231 is expected to disrupt this cycle.
Caption: TGF-β signaling in fibrosis and the role of MMP-12.
Epithelial-Mesenchymal Transition (EMT) Signaling
EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to fibrosis and cancer progression. MMP-12 can promote EMT by cleaving E-cadherin, a key cell-cell adhesion molecule. The loss of E-cadherin disrupts epithelial integrity and initiates the transition. Downstream signaling pathways, including MAPK and Wnt, are also implicated in MMP-12-mediated EMT.
Caption: MMP-12's role in initiating Epithelial-Mesenchymal Transition.
Potential Therapeutic Applications & Preclinical Evidence
Based on its mechanism of action, PF-00356231 has potential therapeutic applications in diseases where MMP-12 plays a significant pathological role.
Inflammatory Airway Diseases and Fibrosis
Elevated MMP-12 levels are associated with inflammatory airway diseases like asthma and COPD, as well as pulmonary fibrosis. A key preclinical study investigated the effect of PF-00356231 in a mouse model of Aspergillus fumigatus-induced allergic airway inflammation and fibrosis. While specific quantitative data for PF-00356231 from this study is not publicly available, the study design provides a framework for evaluating its in vivo efficacy.
This protocol is a generalized representation based on common methodologies for this animal model.
-
Sensitization: Mice (e.g., BALB/c or C57BL/6 strains) are sensitized to Aspergillus fumigatus antigens. This is typically achieved through intraperitoneal injections of A. fumigatus extract with an adjuvant (e.g., alum), followed by intranasal or aerosol challenges with the extract to induce a robust allergic response.[1][6][7][8]
-
Challenge: Sensitized mice are subsequently challenged with live A. fumigatus spores via inhalation or intranasal instillation to induce airway inflammation and remodeling.[1][6][7][8]
-
Treatment: A cohort of challenged mice is treated with this compound, typically administered systemically (e.g., intraperitoneally or orally). A vehicle control group receives the delivery vehicle alone.
-
Endpoint Analysis: At specified time points after the challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Histology: Lung tissues are harvested, fixed, and stained (e.g., Hematoxylin and Eosin for inflammation, Masson's Trichrome for collagen deposition, and periodic acid-Schiff for mucus production) to assess airway remodeling and fibrosis.
-
Immunohistochemistry/Immunofluorescence: Staining for specific markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen types I and III.[9][10][11]
-
Gene and Protein Expression Analysis: Techniques like qRT-PCR and Western blotting are used to quantify the expression of pro-fibrotic and inflammatory markers in lung tissue.
-
Caption: Experimental workflow for the Aspergillus-induced airway fibrosis model.
Cancer
Pharmacokinetics, Pharmacodynamics, and Toxicology
As of the latest available information, detailed preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data for this compound have not been published in the public domain. Such studies would be crucial for its further development and would typically involve:
-
Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) in animal models to determine parameters like half-life, bioavailability, and clearance.[14][15][16][17]
-
Pharmacodynamics: Evaluation of the relationship between drug concentration and its biological effect, for instance, by measuring MMP-12 activity in tissues after administration.
-
Toxicology: A comprehensive evaluation of the safety profile of the compound, including acute and chronic toxicity studies in relevant animal species.[12][18][19][20]
Clinical Development and Future Directions
There is no publicly available information regarding any clinical trials specifically investigating this compound. The development of MMP inhibitors has historically been challenging due to off-target effects and a lack of efficacy in clinical trials. However, the development of more selective inhibitors like PF-00356231 may offer a more targeted and potentially safer therapeutic approach.
Future research should focus on:
-
Conducting comprehensive preclinical studies to establish the in vivo efficacy, pharmacokinetics, and safety profile of PF-00356231.
-
Identifying specific patient populations with diseases characterized by high MMP-12 activity who are most likely to benefit from this targeted therapy.
-
Exploring the potential of PF-00356231 in combination with other therapeutic agents to achieve synergistic effects, for example, with anti-inflammatory or other anti-fibrotic drugs.[21][22]
Conclusion
This compound is a promising selective MMP-12 inhibitor with a clear mechanism of action and a strong rationale for its therapeutic application in inflammatory and fibrotic diseases. While the currently available public data is limited, the foundational knowledge of its inhibitory profile and the understanding of the signaling pathways it modulates provide a solid basis for further investigation. Rigorous preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination of Aspergillus fumigatus conidia from the airways of mice with allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dovepress.com [dovepress.com]
- 9. Non-invasive in vivo imaging of changes in Collagen III turnover in myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibronectin-dependent collagen I deposition modulates the cell response to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β1 modulates the homeostasis between MMPs and MMP inhibitors through p38 MAPK and ERK1/2 in highly invasive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicology and carcinogenesis studies of sodium tungstate dihydrate in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (drinking water studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A preclinical pharmacokinetic study of the bioreductive drug AQ4N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity studies of perfluoroalkyl sulfonates administered by gavage to Sprague Dawley (Hsd:Sprague Dawley SD) rats (revised) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicology and carcinogenesis studies of p-chloro-α,α,α-trifluorotoluene in Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. NHS-IL12 and bintrafusp alfa combination therapy enhances antitumor activity in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Setting up clinical trials for success: applying preclinical advances in combined TGFβ/PD-L1 inhibition to ongoing clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-00356231 Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. MMP-12, in particular, has been associated with the progression of several cancers, including lung, liver, and breast cancer, through its involvement in signaling pathways such as PI3K-AKT and NF-κB. This document provides detailed protocols for the experimental use of this compound in a cell culture setting to investigate its therapeutic potential.
Quantitative Data
The inhibitory activity of this compound against various matrix metalloproteinases is summarized below. These values are derived from enzymatic assays and can serve as a starting point for determining optimal concentrations in cell-based experiments.
| Target | IC50 (Enzymatic Assay) | Reference |
| MMP-12 | 1.4 µM / 14 nM | |
| MMP-13 | 0.00065 µM | |
| MMP-3 | 0.39 µM | |
| MMP-9 | 0.98 µM | |
| MMP-8 | 1.7 µM |
Signaling Pathway
MMP-12 plays a significant role in tumor progression by influencing key signaling pathways that regulate cell survival, proliferation, and invasion. The diagram below illustrates the putative signaling cascade involving MMP-12 and its downstream effectors, PI3K/Akt and NF-κB, which can be targeted by this compound.
Caption: MMP-12 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cells in culture.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines suitable for studying the effects of MMP inhibitors. Adherent cell lines from lung (e.g., A549, H1299), breast (e.g., MDA-MB-231), or other cancers with known MMP-12 expression are recommended.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density. For experiments, a common seeding density is 1 x 10^5 cells/mL.
Protocol 2: Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
Aseptically weigh the powder and dissolve it in the calculated volume of DMSO to create a high-concentration stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 3: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50) in a cell-based system.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
This compound stock solution (from Protocol 2)
-
Serum-free culture medium
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range, based on enzymatic IC50 values, is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control (DMSO at a final concentration not exceeding 0.1%).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein expression levels of MMP-12 and key components of its downstream signaling pathways (e.g., p-Akt, NF-κB).
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MMP-12, anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with various concentrations of this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The
Application Notes and Protocols for In Vivo Studies with PF-00356231 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, also known as macrophage elastase, plays a significant role in the breakdown of the extracellular matrix, particularly elastin. Its overexpression is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), emphysema, and pulmonary fibrosis, as well as in cancer progression.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo research, with a focus on a murine model of pulmonary fibrosis.
Mechanism of Action and Signaling Pathways
MMP-12 is a key mediator in tissue remodeling and inflammation. Its inhibition by this compound can modulate downstream signaling pathways involved in disease progression.
In the context of pulmonary fibrosis, MMP-12 is implicated in the regulation of profibrotic cytokines and the accumulation of fibroblasts.[2][3] Studies in mouse models of Aspergillus-induced pulmonary fibrosis have demonstrated that MMP-12 is involved in a signaling cascade that includes:
-
Transforming Growth Factor-beta (TGF-β) Signaling: MMP-12 can influence the TGF-β pathway, a central driver of fibrosis. Inhibition of MMP-12 has been shown to reduce the expression of downstream effectors of TGF-β signaling.[2]
-
Interleukin-13 (IL-13) Signaling: MMP-12 appears to act upstream of IL-13, a key cytokine in allergic inflammation and fibrosis. By inhibiting MMP-12, the profibrotic effects mediated by IL-13 can be attenuated.[2]
A simplified representation of this signaling pathway is depicted below:
References
Application Notes and Protocols for PF-00356231 Hydrochloride (PF-562271) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride, more commonly identified in scientific literature as PF-562271 , is a potent and selective, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[2][3][4] Overexpression and increased activation of FAK are frequently observed in various human cancers, correlating with a more invasive and metastatic phenotype.[2][4] Consequently, inhibition of FAK signaling represents a promising therapeutic strategy in oncology.
These application notes provide a comprehensive overview of the preclinical application of PF-562271 in mouse models of cancer, summarizing established dosages, administration protocols, and key experimental methodologies.
Quantitative Data Summary
The following tables summarize the dosages and administration of PF-562271 in various mouse xenograft models as reported in preclinical studies.
Table 1: PF-562271 Dosage and Administration in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Prostate Cancer (PC3M-luc-C6) | Athymic Nude | 25 mg/kg | Oral Gavage (P.O.) | Twice daily (BID), 5 days/week | Not specified | [5] |
| Pancreatic Cancer (BxPc3) | Athymic Nude | 50 mg/kg | Oral Gavage (P.O.) | Twice daily (BID) | Not specified | |
| Breast Cancer (BT-474) | Athymic Nude | 25-50 mg/kg | Oral Gavage (P.O.) | Twice daily (BID) | Not specified | [6] |
| Colon Cancer (LoVo) | Athymic Nude | 25-50 mg/kg | Oral Gavage (P.O.) | Twice daily (BID) | Not specified | [6] |
| Pancreatic Cancer (MPanc-96) | Nude | 33 mg/kg | Gastric Lavage | Twice daily (BID) | Not specified | [7] |
| Glioma (GL261) | C57BL/6 | 50 mg/kg | Oral Gavage (P.O.) | Once daily | 5% DMSO + 10% hydroxypropyl-β-cyclodextrin | [8] |
| Ewing Sarcoma | Nude | Not specified in vivo | Not applicable | Not applicable | Not applicable | |
| Osteosarcoma (143B) | Nude | 50 mg/kg | Oral Gavage (P.O.) | Daily | Not specified | [9] |
Table 2: Reported Efficacy of PF-562271 in Mouse Models
| Tumor Model | Dosage and Schedule | Key Efficacy Findings | Reference |
| Prostate Cancer (PC3M-luc-C6, subcutaneous) | 25 mg/kg P.O. BID, 5 days/week for 2 weeks | 62% tumor growth inhibition. | [5][10] |
| Prostate Cancer (PC3M-luc-C6, metastasis model) | 25 mg/kg P.O. BID, 5 days/week for 18 days | Significant reduction in metastatic growth. | [5][10] |
| Pancreatic, Breast, Colon Cancers | 25-50 mg/kg P.O. BID | Dose-dependent tumor growth inhibition, with regressions observed. | [1][6] |
| Pancreatic Cancer (MPanc-96) | 33 mg/kg gastric lavage BID | Reduced tumor growth, invasion, and metastases. | [7] |
| Glioma (GL261) | 50 mg/kg P.O. daily for 2 weeks | 55% reduction in tumor volume. | [8] |
| Osteosarcoma (143B) | 50 mg/kg P.O. daily for 2 weeks | Significant reduction in tumor volume. | [9] |
Signaling Pathway
PF-562271 primarily targets the Focal Adhesion Kinase (FAK) signaling pathway. The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors to downstream effectors that regulate cell migration, proliferation, and survival.
Caption: FAK Signaling Pathway and Inhibition by PF-562271.
Experimental Protocols
Preparation of PF-562271 for Oral Administration
Materials:
-
PF-562271 hydrochloride powder
-
Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water or 5% Gelucire in sterile water.
-
Sterile water for injection
-
Sonicator
-
Vortex mixer
-
Sterile tubes
Protocol:
-
Calculate the required amount of PF-562271 and vehicle based on the number of animals and the desired dosage.
-
For a 0.5% methylcellulose vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile, hot water (~80-90°C) while stirring vigorously.
-
Once dispersed, cool the solution in an ice bath with continuous stirring until a clear, viscous solution is formed.
-
Store the vehicle at 4°C.
-
-
Weigh the required amount of PF-562271 powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the dosing solution fresh daily.
Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating the efficacy of anti-cancer agents.
Caption: Workflow for a Subcutaneous Xenograft Study.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., PC3M-luc-C6) in the appropriate medium and conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells twice with serum-free medium or PBS by centrifugation.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PF-562271 or vehicle to the respective groups according to the planned dosage and schedule via oral gavage.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., Western blot for p-FAK, immunohistochemistry).
-
Orthotopic Prostate Cancer Mouse Model
This model more closely recapitulates the tumor microenvironment of human prostate cancer.
Protocol:
-
Cell Preparation: Prepare cancer cells (e.g., PC3M-Luc-C6) as described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize a male athymic nude mouse.
-
Make a small midline abdominal incision to expose the bladder and prostate gland.[11][12]
-
Gently expose the dorsal or anterior lobe of the prostate.[11][13]
-
Using a 30-gauge needle, slowly inject a small volume of the cell suspension (e.g., 20 µL) into the prostate lobe.[12][13]
-
Close the abdominal wall and skin with sutures.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[11]
-
-
Treatment and Analysis:
-
Once tumors are established, randomize the mice and begin treatment with PF-562271 as described above.
-
At the study endpoint, collect the primary tumor and any metastatic lesions for analysis.
-
Pharmacodynamic Analysis
To confirm the on-target activity of PF-562271 in vivo, it is essential to measure the phosphorylation status of FAK in tumor tissues.
Protocol: Western Blot for p-FAK
-
Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Protein Extraction:
-
Immediately snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated FAK (e.g., p-FAK Y397) and total FAK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
-
Conclusion
PF-562271 is a well-characterized FAK inhibitor with demonstrated preclinical anti-tumor activity in a variety of mouse models. The provided dosages, administration routes, and experimental protocols serve as a valuable resource for researchers investigating the therapeutic potential of FAK inhibition in cancer. Careful adherence to these established methodologies will facilitate reproducible and robust preclinical studies.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Orthotopic Murine Model of Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for PF-00356231 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride is a potent, specific, and non-peptidic inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a crucial role in tissue remodeling, inflammation, and cancer progression.[2] Due to its inhibitory action, this compound serves as a valuable tool in studying the pathological and physiological roles of MMP-12 and for the development of therapeutics targeting MMP-mediated diseases.
Accurate preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data. This document provides a detailed protocol for the preparation, handling, and storage of these solutions.
Physicochemical Properties and Inhibitory Activity
A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and handling of the compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₁ClN₂O₃S |
| Molecular Weight | 464.96 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: 18.9 mg/mL (40.6 mM)[3] |
| Storage (Solid) | -20°C for up to 3 years[3] |
| Storage (in Solvent) | -80°C for up to 1 year[3] |
Inhibitory Activity (IC₅₀)
| Target | IC₅₀ |
| MMP-12 | 1.4 µM[1] |
| MMP-13 | 0.65 nM[1] |
| MMP-9 | 0.98 µM[1] |
| MMP-3 | 0.39 µM[1] |
| MMP-8 | 1.7 µM[1] |
Experimental Protocols
Safety Precautions
Always handle chemical compounds in a laboratory setting with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. When handling the powdered form, it is advisable to work in a chemical fume hood to avoid inhalation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation, which can affect the compound's stability.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.65 mg of the compound (Mass = 10 mmol/L * 0.001 L * 464.96 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM stock solution with 4.65 mg of the compound, add 1 mL of DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes or brief sonication can aid in dissolution. Ensure the solution returns to room temperature before storage.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[3]
References
Application Notes and Protocols for PF-00356231 Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). This process is fundamental in physiological tissue remodeling and is often dysregulated in pathological conditions, including cancer. In the context of oncology, MMPs play a significant role in tumor growth, invasion, angiogenesis, and metastasis.[3]
This compound exhibits inhibitory activity against multiple MMPs, making it a valuable tool for investigating the role of these enzymes in cancer progression. Understanding its specific inhibitory profile is key to designing and interpreting experiments in cancer research.
Mechanism of Action and Target Profile
This compound selectively inhibits a subset of matrix metalloproteinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below. This profile indicates particularly strong inhibition of MMP-13.
| Target MMP | IC50 (µM) |
| MMP-13 | 0.00065 |
| MMP-3 | 0.39 |
| MMP-9 | 0.98 |
| MMP-12 | 1.4 |
| MMP-8 | 1.7 |
| Table 1: Inhibitory Profile of this compound. [1][4] |
The inhibitory activity of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH), with IC50 values decreasing to 0.014 µM and 0.27 µM, respectively.[1][4]
Role of Target MMPs in Cancer and Preclinical Evidence with Selective Inhibitors
MMP-13 (Collagenase-3)
MMP-13 is frequently overexpressed in various cancers and is associated with poor prognosis.[5] It plays a critical role in degrading type II collagen and other ECM components, facilitating tumor invasion and metastasis.[5]
Signaling Pathways: MMP-13 expression is regulated by several signaling pathways, including the TGF-β, ERK/NF-κB, and PI3K/Akt pathways, which are often hyperactivated in cancer.[6][7][8]
MMP-9 (Gelatinase B)
MMP-9 is strongly associated with aggressive and metastatic cancers.[9] It degrades type IV collagen, a major component of the basement membrane, thereby promoting invasion and angiogenesis.[10]
Signaling Pathways: The expression of MMP-9 is induced by various inflammatory cytokines and growth factors through signaling pathways like MEK/ERK and PI3K/Akt, leading to the activation of transcription factors such as NF-κB.[11]
MMP-8 (Neutrophil Collagenase)
The role of MMP-8 in cancer is complex and appears to be context-dependent, with evidence suggesting both pro- and anti-tumorigenic functions.[12] Some studies indicate that MMP-8 can act as a metastasis suppressor.[13][14]
Signaling Pathways: MMP-8 can be upregulated by the PI3K/Akt/Rac1 pathway, leading to an epithelial-mesenchymal transition (EMT) in some cancer cells.[12]
MMP-3 (Stromelysin-1)
MMP-3 is implicated in the promotion of tumor development by modulating growth factors and stimulating cancer cell proliferation.
MMP-12 (Macrophage Elastase)
MMP-12 is involved in tissue remodeling and inflammatory responses. Its role in cancer is an active area of investigation.
Preclinical Data with Selective MMP Inhibitors
| Inhibitor | Target(s) | Cancer Type | Key Findings |
| GS-5745 (humanized mAb) | MMP-9 | Colorectal | Decreased tumor growth and metastasis incidence.[15] |
| Selective MMP-9 Inhibitors | MMP-9 | Various | Varying IC50 values against different cancer cell lines.[16] |
Experimental Protocols
Detailed protocols for key in vitro assays to evaluate the efficacy of MMP inhibitors like this compound in cancer research are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[17][18]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay evaluates the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.[19]
-
Wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing the desired concentration of this compound.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).[20]
-
Measure the area of the wound at each time point to quantify the rate of cell migration.
Cell Invasion Assessment (Transwell Invasion Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression: Molecular Insights and Prognostic–Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of MMP8 in Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. ibidi.com [ibidi.com]
Application Notes and Protocols for PF-00356231 Hydrochloride in MMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride is a potent, specific, and non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs). It primarily targets MMP-12 (macrophage elastase) but also shows significant activity against MMP-13 (collagenase 3), MMP-9 (gelatinase B), MMP-8 (neutrophil collagenase), and MMP-3 (stromelysin 1).[1][2][3] Its specificity and mechanism of action make it a valuable tool for investigating the roles of these MMPs in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][4][5] These application notes provide detailed protocols for utilizing this compound in in vitro MMP inhibition assays.
Data Presentation
The inhibitory activity of this compound against a panel of MMPs is summarized below. These IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions.
| MMP Target | IC50 (μM) | Notes |
| MMP-12 | 1.4 | In the presence of acetohydroxamate (AH), the IC50 value decreases to 0.014 μM.[1][2] |
| MMP-13 | 0.00065 | In the presence of acetohydroxamate (AH), the IC50 value is 0.27 μM.[1][2] |
| MMP-8 | 1.7 | |
| MMP-9 | 0.98 | |
| MMP-3 | 0.39 |
Experimental Protocols
In Vitro Fluorometric MMP Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate. This is a common and sensitive method for measuring MMP activity.[6][7]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-12, MMP-13, MMP-9, MMP-8, or MMP-3)
-
This compound
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-12)[8]
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the fluorogenic MMP substrate in Assay Buffer.
-
Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).[10]
-
Dilute the activated MMP enzyme to the desired concentration in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of various concentrations of this compound (prepared by serial dilution in Assay Buffer with a final DMSO concentration not exceeding 1%) to the test wells. Add 10 µL of Assay Buffer with the same final DMSO concentration to the control wells.
-
Add 20 µL of the diluted, activated MMP enzyme to all wells except the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa FRET pair) in kinetic mode for 30-60 minutes at 37°C.[8] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the substrate control wells.
-
Determine the percent inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of PF-00356231.
Signaling Pathways Modulated by MMP Inhibition
Inhibition of specific MMPs by PF-00356231 can impact various downstream signaling pathways involved in cancer progression and inflammation.
MMP-12 in Cancer Signaling
Caption: MMP-12 signaling in cancer and its inhibition.
MMP-9 and MMP-8 in Cell Migration and Invasion
Caption: Role of MMP-9/8 in migration and its inhibition.
MMP-13 in Inflammation and Tissue Remodeling
Caption: MMP-13's role in inflammation and its inhibition.
References
- 1. Molecular and System-Level Characterization of MMP12 Suppression in Lung Cancer: A Combined Bioinformatics and Molecular Approach [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. MMP-13 Regulates Growth of Wound Granulation Tissue and Modulates Gene Expression Signatures Involved in Inflammation, Proteolysis, and Cell Viability | PLOS One [journals.plos.org]
- 5. MMP12 is a Potential Predictive and Prognostic Biomarker of Various Cancers Including Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases as Modulators of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for PF-562271 in Lung Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion.[1] Upregulation of FAK expression and activity is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), where it is associated with more aggressive disease stages.[2] Furthermore, enhanced FAK signaling is implicated in the pathogenesis of pulmonary fibrosis, contributing to the activation of fibroblasts and excessive deposition of extracellular matrix.[3]
PF-562271 is a potent and selective, ATP-competitive, reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[4][5] It has demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic effects in preclinical models, making it a valuable tool for studying the role of FAK in lung diseases and for evaluating the therapeutic potential of FAK inhibition.[6] These application notes provide detailed protocols for the use of PF-562271 in in vitro and in vivo models of lung cancer and pulmonary fibrosis.
Mechanism of Action
PF-562271 competitively binds to the ATP-binding pocket of FAK, inhibiting its autophosphorylation at tyrosine 397 (Y397).[4] This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, such as Src family kinases. By preventing FAK autophosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the RAS/RAF, PI3K/AKT, and MAPK pathways, which are crucial for tumor cell proliferation, survival, and migration, as well as fibroblast activation and collagen deposition.[6][7]
Data Presentation
In Vitro Efficacy of PF-562271
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at concentrations of 1-2 µM | Viability Assay | [8] |
| PC-3M | Prostate Cancer | ~3.3 | Cell Proliferation | [5] |
| BT474 | Breast Cancer | Not specified | Not specified | [4] |
| BxPc3 | Pancreatic Cancer | Not specified | Not specified | [4] |
| LoVo | Colon Cancer | Not specified | Not specified | [4] |
| U87MG | Glioblastoma | Not specified | Not specified | [4] |
| 143B | Osteosarcoma | 1.98 | Cell Growth (CCK-8) | [9] |
| MG63 | Osteosarcoma | 1.76 | Cell Growth (CCK-8) | [9] |
| TC32 | Ewing Sarcoma | 2.1 | Cell Viability | [1] |
| A673 | Ewing Sarcoma | 1.7 | Cell Viability | [1] |
In Vivo Efficacy of PF-562271 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| H125 | Lung Cancer | 25 mg/kg, p.o., bid | 2-fold greater apoptosis | [10] |
| PC3M-luc-C6 (subcutaneous) | Prostate Cancer | 25 mg/kg, p.o., bid, 5x/wk for 2 weeks | 62% | [11] |
| PC3M-luc-C6 (metastasis) | Prostate Cancer | 25 mg/kg, p.o., bid, 5x/wk for 18 days | Significant reduction in metastasis | [11] |
| BxPc3 | Pancreatic Cancer | 50 mg/kg, p.o., bid | 86% | [10] |
| PC-3M | Prostate Cancer | 50 mg/kg, p.o., bid | 45% | [10] |
In Vivo Efficacy of PF-562271 in a Pulmonary Fibrosis Model
| Animal Model | Treatment | Outcome | Reference |
| Bleomycin-induced pulmonary fibrosis in mice | PF-562271 | Marked reduction in fibrosis and collagen deposition | [3][12] |
Experimental Protocols
In Vitro Protocol: Cell Viability Assay
Objective: To determine the effect of PF-562271 on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-562271 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of PF-562271 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of PF-562271 or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vivo Protocol: Non-Small Cell Lung Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PF-562271 in a murine xenograft model of NSCLC.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
NSCLC cell line (e.g., H460)
-
Matrigel
-
PF-562271 hydrochloride
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 H460 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer PF-562271 orally (e.g., by gavage) at a dose of 25-50 mg/kg, twice daily. Administer the vehicle solution to the control group following the same schedule.
-
Monitoring: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups. Calculate the percentage of tumor growth inhibition.
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To assess the anti-fibrotic effect of PF-562271 in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
PF-562271 hydrochloride
-
Vehicle solution
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Fibrosis: Anesthetize the mice. Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline. Administer sterile saline to the control group. A detailed protocol for this procedure can be found in various publications.[13][14]
-
Treatment: Begin treatment with PF-562271 (e.g., 50 mg/kg, orally, twice daily) or vehicle on the same day or a few days after bleomycin administration and continue for 14-21 days.
-
Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice.
-
Sample Collection:
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.
-
Lung Tissue: Perfuse the lungs with saline and excise them. Inflate and fix one lung with 10% neutral buffered formalin for histological analysis. Homogenize the other lung for biochemical assays.
-
-
Analysis:
-
Histology: Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition. Assess the severity of fibrosis using a scoring system (e.g., Ashcroft score).[12]
-
Collagen Content: Measure the total lung collagen content using a hydroxyproline (B1673980) assay on the lung homogenates.
-
Inflammatory Cells: Perform differential cell counts on the BAL fluid to assess the inflammatory response.
-
-
Data Analysis: Compare the fibrosis scores, collagen content, and inflammatory cell counts between the different treatment groups.
Mandatory Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of PF-562271.
Caption: Workflow for evaluating PF-562271 in an NSCLC xenograft model.
Caption: Workflow for PF-562271 in a bleomycin-induced pulmonary fibrosis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Focal Adhesion Kinase in Lung Diseases: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for PF-00356231 Hydrochloride (BB-83698) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-00356231 hydrochloride, also known as BB-83698, is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[1][2][3] This document provides detailed application notes and protocols for the delivery of this compound in various animal models, based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
In bacterial protein synthesis, the initial methionine residue of a nascent polypeptide chain is N-formylated. Peptide deformylase (PDF) is the enzyme responsible for removing this formyl group, a crucial step for the maturation and function of the protein.[4][5][6][7] this compound acts by inhibiting PDF, thereby blocking bacterial protein synthesis and leading to a bacteriostatic or bactericidal effect.[1][8] This mechanism of action is specific to bacteria, as mammalian cytoplasmic protein synthesis does not involve N-formylmethionine.
Signaling Pathway Diagram
Caption: Inhibition of bacterial protein synthesis by PF-00356231 HCl.
Data Presentation: Pharmacokinetic Parameters in Animals
The following tables summarize the pharmacokinetic parameters of this compound (BB-83698) observed in various animal models.
Table 1: Intravenous Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) (h) | Reference |
| Mouse | 10 | - | - | Low | Moderate | 1-3 | [2] |
| 50 | - | - | ~3-fold lower than 10 mg/kg | Moderate | 1-3 | [2] | |
| Rat | 10 | - | - | Low to Moderate | Moderate | - | [2] |
| Dog | 10 | - | - | Low to Moderate | Moderate | - | [2] |
| 50 (1-hr infusion) | ~30 | ~74 | - | - | - | [2] |
Table 2: Subcutaneous Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Tissue Concentration | Reference |
| Mouse | 80 | 61.9 (Lung) | 57.4 (Plasma), 229.4 (Lung) | Lung tissue concentrations exceeded serum by ~4-fold | [8][9] |
Table 3: Oral Administration
| Species | Bioavailability (%) | Reference |
| Mouse | 55-88 | [4] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo efficacy studies of this compound in a mouse infection model.
Caption: General workflow for in vivo efficacy studies.
Detailed Methodologies
Murine Pneumonia Model for Efficacy Testing
This protocol is based on studies evaluating the efficacy of BB-83698 against Streptococcus pneumoniae.[9]
a. Animal Model:
-
Species: Immunocompetent or leukopenic mice (e.g., Swiss mice). The choice depends on the virulence of the bacterial strain.[9]
-
Justification: Mice are a standard model for pneumonia research, allowing for controlled infection and evaluation of therapeutic interventions.
b. Infection Induction:
-
Bacterial Strain: Streptococcus pneumoniae (penicillin-susceptible, resistant, or multi-drug resistant strains).
-
Procedure:
-
Anesthetize mice via intraperitoneal injection of sodium pentobarbital.[9]
-
Induce pneumonia by intratracheal inoculation of a specific colony-forming unit (CFU) count of the bacterial suspension (e.g., 10^5 CFU for virulent strains in immunocompetent mice, or 10^7 CFU for less virulent strains in leukopenic mice).[9]
-
c. Drug Preparation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle, such as 50 mM citrate-140 mM NaCl, with the pH adjusted to approximately 4.1.[2]
-
Delivery Routes:
-
Subcutaneous (s.c.): Administer injections at desired dosages (e.g., 80 mg/kg twice daily or 160 mg/kg once daily).[9]
-
Oral (p.o.): Administer via oral gavage.
-
Intravenous (i.v.): Administer via tail vein injection.
-
-
Treatment Schedule: Initiate treatment at a specific time point post-infection (e.g., 3, 6, 12, or 18 hours) and continue for a defined duration.[9][10]
d. Monitoring and Endpoint Analysis:
-
Monitoring: Observe animals for clinical signs of illness and mortality for a specified period (e.g., 10 days).[9]
-
Bacterial Load: At selected time points, euthanize a subset of animals to determine the bacterial burden in the lungs and blood.
-
Pharmacokinetics: Collect blood samples at various time points after drug administration to determine plasma concentrations of this compound.
-
Primary Endpoint: Survival rate at the end of the observation period.
Murine Sepsis Model
This protocol is adapted from studies using a systemic infection model.[10]
a. Animal Model:
-
Species: Female NMRI or BALB/c mice.[10]
b. Infection Induction:
-
Bacterial Strain: Staphylococcus aureus or Streptococcus pneumoniae.
-
Procedure: Induce systemic infection via intraperitoneal (i.p.) injection of a bacterial suspension. The inoculum size should be a lethal dose (e.g., 10 to 100 times the minimal lethal dose).[10]
c. Drug Administration:
-
Delivery Routes: Administer this compound via subcutaneous or oral routes at various dose levels.[10]
-
Treatment Schedule: Administer treatment at specific time points post-infection (e.g., 1 and 5 hours).[10]
d. Endpoint Analysis:
-
Primary Endpoint: Survival of the animals over a defined period.
-
Efficacy Metric: Calculate the 50% effective dose (ED50).
Conclusion
This compound (BB-83698) has demonstrated efficacy in various animal models of bacterial infection when administered via intravenous, subcutaneous, and oral routes. The provided data and protocols offer a foundation for researchers to design further preclinical studies to explore the full therapeutic potential of this novel peptide deformylase inhibitor. Careful consideration of the animal model, bacterial strain, and administration route is crucial for obtaining robust and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Analytical Detection of PF-00356231 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of PF-00356231 hydrochloride. The methodologies described herein are based on common and robust analytical techniques employed for the analysis of similar pharmaceutical compounds. These protocols are intended to serve as a comprehensive guide for researchers and scientists in a drug development setting.
Overview of Analytical Techniques
The detection and quantification of active pharmaceutical ingredients (APIs) like this compound are critical throughout the drug development process. The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. This document outlines three commonly used techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the separation, identification, and quantification of compounds. It is known for its robustness and reliability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for detecting trace amounts of compounds in complex matrices.
-
UV-Vis Spectrophotometry: A simpler, cost-effective method suitable for the quantification of the pure substance or in simple formulations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a reliable approach for the quantification of this compound in bulk material and pharmaceutical formulations.
Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
b) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate)
-
Acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
c) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
d) Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in the desired ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
e) Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity profiling, LC-MS/MS is the method of choice.
Experimental Protocol
a) Instrumentation:
-
LC-MS/MS system (including a triple quadrupole mass spectrometer)
-
Electrospray ionization (ESI) source
b) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
c) LC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
d) MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of PF-00356231 |
| Product Ion (Q3) | To be determined by infusion of the standard |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
e) Preparation of Solutions:
-
Mobile Phase Preparation: Prepare mobile phases A and B.
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, buffer) to create a calibration curve in the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) is required. The final extract should be reconstituted in the initial mobile phase composition.
f) Analysis and Quantification: The concentration of this compound is determined using the MRM transitions and a calibration curve constructed from the analyte/internal standard peak area ratios versus concentration.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
UV-Vis Spectrophotometry
This technique is a straightforward and cost-effective method for the quantification of this compound in its pure form or in simple dosage forms.
Experimental Protocol
a) Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
b) Materials and Reagents:
-
This compound reference standard
-
Appropriate solvent (e.g., water, methanol, or 0.1 N HCl)
c) Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the sample containing this compound in the same solvent, ensuring the concentration falls within the range of the calibration curve.
-
Quantification: Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Workflow Diagram
Caption: UV-Vis Spectrophotometry Workflow.
Data Presentation and Comparison
The following table summarizes typical performance characteristics for the described analytical techniques, based on literature for similar compounds. These values should be established and validated for this compound specifically.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 ng/mL | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.05 - 0.1 ng/mL | ~0.5 - 1.0 µg/mL |
| Precision (%RSD) | < 2% | < 15% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 98 - 102% |
| Selectivity | Moderate | High | Low |
| Application | Routine QC, formulation analysis | Bioanalysis, impurity profiling | Pure substance analysis, simple formulations |
Disclaimer: The protocols and data presented here are exemplary and should be adapted and validated for the specific analysis of this compound in your laboratory. The actual performance characteristics will depend on the instrumentation, reagents, and specific experimental conditions used.
Application Notes and Protocols for PF-00356231 Hydrochloride in Combination Therapy
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific studies detailing the use of PF-00356231 hydrochloride in combination with other inhibitors. While the principles of combination therapy are well-established in drug development to enhance efficacy and overcome resistance, specific preclinical or clinical data for this compound used in such regimens is not currently available in the public domain.
This compound is identified as a specific inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMPs are a family of enzymes involved in the breakdown of the extracellular matrix, a key process in physiological and pathological conditions, including inflammation and cancer metastasis. The rationale for combining an MMP inhibitor like PF-00356231 with other therapeutic agents would theoretically be based on targeting complementary pathways to achieve synergistic effects.
Hypothetical Rationale for Combination Therapies
Given the function of MMP-12 in tissue remodeling, inflammation, and cell migration, several classes of inhibitors could theoretically be combined with this compound. Potential combination strategies could target:
-
Angiogenesis Inhibitors: MMPs, including MMP-12, can modulate the tumor microenvironment and release pro-angiogenic factors. Combining an MMP-12 inhibitor with an angiogenesis inhibitor (e.g., a VEGFR inhibitor) could provide a more comprehensive blockade of new blood vessel formation in tumors.
-
Inhibitors of Cell Proliferation and Survival: Combining PF-00356231 with inhibitors of key signaling pathways that drive cancer cell growth and survival (e.g., PI3K/mTOR inhibitors, EGFR inhibitors) could attack a tumor on multiple fronts.[2][3]
-
Immunotherapies: The tumor microenvironment plays a crucial role in immune evasion. By modifying the extracellular matrix, MMP-12 may influence immune cell infiltration. Combining PF-00356231 with immune checkpoint inhibitors could potentially enhance the anti-tumor immune response.[4][5]
-
Chemotherapeutic Agents: Conventional chemotherapy could be combined with an MMP-12 inhibitor to potentially improve drug delivery by altering the tumor stroma and to inhibit metastasis, which is a common cause of chemotherapy failure.
General Experimental Protocols for Investigating Combination Therapies
While specific data for PF-00356231 is unavailable, researchers can adapt established protocols to investigate its potential in combination therapies. The following are generalized methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another inhibitor results in synergistic, additive, or antagonistic effects on cell viability.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines with known MMP-12 expression) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination inhibitor.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations).
-
The combination inhibitor alone (multiple concentrations).
-
A combination of both inhibitors at various fixed-ratio or checkerboard concentrations.
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a relevant animal model.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control.
-
This compound monotherapy.
-
Combination inhibitor monotherapy.
-
Combination of this compound and the other inhibitor.
-
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the design and interpretation of combination studies, visual representations of experimental workflows and the targeted signaling pathways are crucial. Below are examples of diagrams that can be generated using the DOT language for Graphviz.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing dual inhibition of the PI3K/mTOR pathway and MMP-12.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of a combination therapy.
Data Presentation
As no quantitative data from combination studies involving this compound is publicly available, the following tables are presented as templates for how such data should be structured for clear comparison.
Table 1: In Vitro Synergism of this compound and Inhibitor X
| Cell Line | PF-00356231 IC50 (µM) | Inhibitor X IC50 (µM) | Combination Index (CI) at ED50 | Combination Effect |
| Cell Line A | Data | Data | Data | Synergistic/Additive/Antagonistic |
| Cell Line B | Data | Data | Data | Synergistic/Additive/Antagonistic |
| Cell Line C | Data | Data | Data | Synergistic/Additive/Antagonistic |
Table 2: In Vivo Efficacy of this compound and Inhibitor X in Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Monotherapy |
| Vehicle Control | Data | Data | - | - | - |
| PF-00356231 (dose) | Data | Data | Data | Data | - |
| Inhibitor X (dose) | Data | Data | Data | Data | - |
| Combination | Data | Data | Data | Data | Data |
Disclaimer: The protocols and diagrams provided are generalized and hypothetical. Specific experimental conditions would need to be optimized based on the cell lines, animal models, and combination inhibitors being investigated. The absence of public data on this compound in combination therapies underscores the need for further research to explore its potential in this area.
References
- 1. [2503.02781] Multimodal AI predicts clinical outcomes of drug combinations from preclinical data [arxiv.org]
- 2. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of drugs in combination for the treatment of cancer: rationale and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimodal AI predicts clinical outcomes of drug combinations from preclinical data [arxiv.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: PF-00356231 Hydrochloride In Vitro Efficacy
Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments using this matrix metalloproteinase (MMP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of these proteases, which are involved in the degradation of the extracellular matrix.
Q2: Which MMPs are inhibited by this compound?
This compound has been shown to inhibit the following MMPs with the specified half-maximal inhibitory concentrations (IC50):
| MMP Target | IC50 Value |
| MMP-13 | 0.65 nM |
| MMP-3 | 0.39 µM |
| MMP-9 | 0.98 µM |
| MMP-12 | 1.4 µM |
| MMP-8 | 1.7 µM |
| Data sourced from MedChemExpress and Cambridge Bioscience.[1][2] |
Q3: What are the recommended solvent and storage conditions for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C, and it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation of the compound after diluting the DMSO stock in my cell culture medium. What can I do?
Precipitation is a common issue with hydrophobic compounds when diluted into aqueous solutions like cell culture media. Here are some troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Optimize dilution: Instead of adding the concentrated stock directly to the full volume of medium, perform serial dilutions or add the stock to a smaller volume of medium first, mixing gently, before bringing it to the final volume.
-
Check final concentration: The intended experimental concentration may exceed the compound's solubility limit in your specific medium. You may need to perform a solubility test to determine the maximum practical working concentration.
-
Control DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent both solvent-induced cytotoxicity and precipitation of the compound.
Troubleshooting Guide for In Vitro Efficacy
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Low or no expression of target MMPs in the cell line: The efficacy of PF-00356231 is dependent on the presence of its target MMPs. | Verify the expression of MMP-3, -8, -9, -12, and/or -13 in your chosen cell line at both the mRNA (qPCR) and protein (Western Blot or zymography) levels. Consider using cell lines known to have high expression of these MMPs, such as certain invasive cancer cell lines (e.g., MDA-MB-231 for MMP-9) or cells stimulated with pro-inflammatory cytokines (e.g., IL-1β or TNF-α) to induce MMP expression. |
| Sub-optimal inhibitor concentration: The effective concentration can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point could be a range around the known IC50 values. | |
| Insufficient incubation time: The duration of treatment may not be long enough for the inhibitor to exert its effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for your experimental endpoint. | |
| Inhibitor instability in culture medium: The compound may degrade over long incubation periods at 37°C. | Consider replenishing the medium with a fresh inhibitor at regular intervals during long-term experiments. You can also perform a stability test of the compound in your specific cell culture medium using techniques like HPLC. | |
| Redundant pathways: Other proteases or biological pathways may compensate for the inhibition of the targeted MMPs. | Consider using a broad-spectrum protease inhibitor as a positive control to confirm that the observed biological effect is protease-dependent. | |
| High cell toxicity or death observed | High concentration of the inhibitor: The concentration used may be cytotoxic to the cells. | Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). Always include a vehicle control (DMSO) at the same concentration as in your experimental samples. |
| Off-target effects: The inhibitor may be affecting other kinases or cellular targets essential for cell survival. | If significant toxicity is observed at concentrations close to the IC50 for the target MMPs, consider screening for off-target effects. | |
| Inconsistent results between experiments | Variability in experimental procedures: Inconsistent cell passage number, seeding density, or treatment conditions can lead to variable results. | Standardize your experimental protocol, including cell handling, passage number, and all incubation times and concentrations. |
| Precipitation of the compound: Inconsistent solubilization or precipitation of the inhibitor can lead to variable effective concentrations. | Follow the recommended procedures for dissolving and diluting the compound. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Troubleshooting Workflow
Troubleshooting workflow for PF-00356231 in vitro experiments.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Include a vehicle control (medium with DMSO only). Replace the old medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a qualitative and semi-quantitative measure of cell migration.
-
Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.
-
Scratch: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is an indicator of cell migration.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the transwell insert.
-
Chemoattractant and Treatment: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Signaling Pathway Visualization
The primary mechanism of this compound is the direct inhibition of MMPs. The downstream consequences of this inhibition can be complex and cell-type dependent. MMPs are key regulators of the tumor microenvironment, influencing cell proliferation, migration, invasion, and angiogenesis.
Simplified signaling pathway showing MMP activation and inhibition.
References
Technical Support Center: PF-00356231 Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-00356231 hydrochloride in their experiments.
Section 1: General Information & Handling
This section covers basic questions about the properties, storage, and handling of this compound.
FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism of action is the inhibition of MMP-12, although it also shows potency against other MMPs such as MMP-13, MMP-8, MMP-9, and MMP-3.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep away from direct sunlight.[4] |
| In Solvent | -80°C | 6 months | Use within 6 months.[1] |
| In Solvent | -20°C | 1 month | Use within 1 month; sealed storage away from moisture.[1] |
Q3: What is the molecular weight and chemical formula of this compound?
The molecular formula is C25H21ClN2O3S, and the molecular weight is 464.96 g/mol .[3][4]
Section 2: Solubility & Solution Preparation
This section provides guidance on dissolving and preparing this compound for experimental use.
FAQs
Q1: What is the recommended solvent for preparing stock solutions of this compound?
DMSO is a recommended solvent for preparing stock solutions. The solubility in DMSO is approximately 18.9 mg/mL (40.6 mM).[4]
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble in your aqueous buffer at the desired final concentration. Try a lower final concentration.
-
Increase the percentage of organic solvent: If your experimental system allows, a small percentage of the organic solvent (e.g., DMSO) in the final aqueous solution can help maintain solubility. However, always include a vehicle control with the same percentage of the organic solvent to account for any solvent-induced effects.
-
Use a different buffer system: The pH and composition of your buffer can influence solubility. Experiment with different physiological buffers to find one that is more compatible.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
Section 3: In Vitro Assays: MMP Inhibition
This section focuses on troubleshooting common issues encountered during MMP inhibition assays with this compound.
FAQs
Q1: What are the reported IC50 values for this compound against various MMPs?
The inhibitory potency of this compound varies across different MMPs. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| MMP Target | IC50 |
| MMP-13 | 0.65 nM |
| MMP-3 | 0.39 µM |
| MMP-9 | 0.98 µM |
| MMP-12 | 1.4 µM |
| MMP-8 | 1.7 µM |
Data sourced from MedChemExpress and Proteintech.[1][3][4]
Q2: My IC50 values for MMP-12 and MMP-13 are different from the reported values. What could be the reason?
Discrepancies in IC50 values can arise from several factors. It has been noted that the presence of acetohydroxamate (AH) can significantly decrease the IC50 values of this compound against MMP-12 (to 0.014 µM) and MMP-13 (to 0.27 µM).[1][3][4] Ensure your assay buffer composition is consistent and check for the presence of any chelating agents or other components that might interfere with the inhibitor's activity.
Experimental Protocol: MMP Inhibition Assay
A general protocol for an MMP inhibition assay is provided below. This may need to be optimized for your specific experimental conditions.
Section 4: Cell-Based Assays
This section provides troubleshooting for common issues in cell viability and other cell-based assays using this compound.
FAQs
Q1: I am not observing the expected cytotoxic effect in my cell viability assay. What should I check?
If you are not seeing the expected effect on cell viability, consider the following troubleshooting steps in the flowchart below.
Q2: Could off-target effects be influencing my experimental results?
While this compound is a specific MMP inhibitor, off-target effects are a possibility with any small molecule inhibitor and can contribute to unexpected cellular responses.[5] It is important to include appropriate controls in your experiments. Consider using a structurally different MMP inhibitor to see if the same phenotype is observed. Additionally, rescue experiments, where the downstream effects of MMP inhibition are reversed, can help confirm on-target activity.
Section 5: Signaling Pathways
This section provides a visual representation of the signaling pathway inhibited by this compound.
Diagram of MMP-Mediated Signaling
The following diagram illustrates a simplified signaling pathway involving MMPs and the point of inhibition by this compound. MMPs are key players in the degradation of the extracellular matrix (ECM), which can release growth factors and modulate cell signaling, impacting processes like cell migration, proliferation, and invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. cenmed.com [cenmed.com]
- 4. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing PF-00356231 hydrochloride concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-00356231 hydrochloride in determining IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1] It works by binding to the MMP enzyme, but it does not chelate the zinc ion in the active site, which is a mechanism common to many other MMP inhibitors.[1] Its primary targets are various MMPs, with a particularly high potency for MMP-13.[1]
Q2: What are the known enzymatic IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined against a panel of purified matrix metalloproteinase enzymes. These values are crucial for understanding the inhibitor's potency and selectivity.
| Target Enzyme | IC50 Value |
| MMP-13 | 0.65 nM |
| MMP-3 | 0.39 µM |
| MMP-9 | 0.98 µM |
| MMP-12 | 1.4 µM |
| MMP-8 | 1.7 µM |
Data sourced from MedchemExpress.[1]
Q3: How should I dissolve and store this compound?
For experimental use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year.
Q4: What is a good starting concentration range for an IC50 determination experiment in a cell-based assay?
Given the potent enzymatic inhibition of MMP-13 (0.65 nM), a wide range of concentrations should be initially screened to determine the IC50 in a cell-based assay. A sensible starting point would be a log-fold dilution series spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). The optimal range will be highly dependent on the specific cell line, its expression level of the target MMPs, and the experimental conditions.
Troubleshooting Guide for IC50 Determination
This guide addresses common issues that may arise during the determination of the IC50 value for this compound in cell-based assays.
Issue 1: High Variability or Inconsistent IC50 Values Between Replicate Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and ensure cells are in the exponential growth phase when harvested for seeding.
-
-
Possible Cause: "Edge effect" in 96-well plates.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, which can alter the concentration of the compound. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or culture medium.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of this compound under a microscope before and after addition to cells. If precipitation is observed, consider using a lower top concentration or preparing the dilutions in a medium containing a low percentage of serum to aid solubility.
-
Issue 2: The Dose-Response Curve is Not Sigmoidal or Does Not Reach 50% Inhibition
-
Possible Cause: The concentration range tested is too narrow or not centered around the IC50.
-
Solution: Perform a preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions from 1 nM to 100 µM) to identify the approximate range of activity. Once this is established, a more focused experiment with a narrower range and more data points around the estimated IC50 can be performed.
-
-
Possible Cause: The chosen cell line does not express the target MMPs at a high enough level, or the targeted MMP is not critical for the measured biological endpoint (e.g., cell viability).
-
Solution: Confirm the expression of target MMPs (e.g., MMP-13, MMP-3) in your cell line using techniques like qPCR or Western blotting. Consider using a different cell line with known high expression of the target MMPs or an assay that directly measures MMP activity.
-
-
Possible Cause: Insufficient incubation time for the compound to exert its effect.
-
Solution: The optimal incubation time can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate treatment duration.
-
Issue 3: Unexpected Cytotoxicity at High Concentrations
-
Possible Cause: Off-target effects of the compound at high concentrations.
-
Solution: While PF-00356231 is selective, high concentrations may lead to off-target activity. It is important to interpret the dose-response curve carefully. If a sharp drop in viability occurs only at the highest concentrations, it may not be related to the inhibition of the primary target.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
-
Experimental Protocols
Detailed Protocol for IC50 Determination using an MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in an adherent cancer cell line.
1. Cell Seeding:
- Harvest cells during their exponential growth phase.
- Perform a cell count and determine viability (e.g., using trypan blue exclusion).
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 2X the final desired concentrations).
- Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
3. Incubation:
- Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C and 5% CO2.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression (e.g., in GraphPad Prism or similar software) to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
PF-00356231 hydrochloride off-target effects troubleshooting
Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and unexpected experimental outcomes when using this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), with a reported IC50 of 1.4 µM.[1]
Q2: Is this compound completely selective for MMP-12?
A2: No, it is not entirely selective. While it is designed to target MMP-12, it exhibits significant inhibitory activity against other MMPs. This is a crucial consideration for interpreting experimental results.
Q3: What are the known off-targets of this compound?
A3: this compound has been shown to be a potent inhibitor of several other MMPs, in some cases even more so than its primary target, MMP-12. The known off-targets and their respective IC50 values are listed in the data table below.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and known off-target MMPs.
| Target | IC50 (µM) | Potency Relative to MMP-12 |
| MMP-12 (Primary Target) | 1.4 | - |
| MMP-13 | 0.00065 | ~2150x higher |
| MMP-3 | 0.39 | ~3.6x higher |
| MMP-9 | 0.98 | ~1.4x higher |
| MMP-8 | 1.7 | ~0.8x (lower) |
Data sourced from MedChem Express.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on tracing these issues back to its known off-target effects.
Issue 1: Unexpected Effects on Cell Migration and Invasion
Question: I'm using PF-00356231 to inhibit MMP-12 and study its role in cell migration. However, I'm observing inconsistent or even enhanced cell migration/invasion. Why is this happening?
Possible Cause: This is likely due to the off-target inhibition of MMP-3, MMP-9, and MMP-13. These MMPs play complex and sometimes contradictory roles in cell motility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected migration results.
Explanation:
-
MMP-3, MMP-9, and MMP-13 are all known to be involved in the degradation of extracellular matrix (ECM) components, a critical step in cell invasion.[2][3][4] Their inhibition could paradoxically alter the tumor microenvironment or activate alternative pathways.
-
Signaling Pathways: These MMPs are regulated by and can influence signaling pathways such as NF-κB and MAPK, which are central to cell migration and invasion.[2][5][6][7][8][9][10][11] Off-target inhibition can therefore lead to complex and unpredictable signaling outcomes.
Issue 2: Unanticipated Changes in Cell Proliferation or Apoptosis
Question: My experiments are showing unexpected changes in cell viability, proliferation, or apoptosis rates after treatment with PF-00356231. What could be the underlying reason?
Possible Cause: The off-target effects on MMP-3 and MMP-9 could be influencing these cellular processes.
Logical Relationship Diagram:
Caption: Off-target effects on proliferation and apoptosis.
Explanation:
-
MMP-3 and Apoptosis: MMP-3 has been shown to have a novel intracellular role in the apoptosis of certain cell types, where its inhibition can be protective.[12]
-
MMP-9 and Growth Factors: MMP-9 is known to activate growth factors like TGF-β, which can have varied effects on cell proliferation and survival depending on the cellular context.[13] Inhibition of MMP-9 could therefore disrupt this balance.
Experimental Protocols
To help you investigate these potential off-target effects, here are detailed protocols for key experiments.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in your samples (e.g., cell culture supernatant).
Workflow Diagram:
Caption: Workflow for gelatin zymography.
Methodology:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove debris. Determine protein concentration. Mix samples with non-reducing sample buffer.
-
SDS-PAGE: Load samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in a developing buffer containing Ca2+ and Zn2+ (essential for MMP activity) at 37°C overnight.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Clear bands will appear against a blue background, indicating areas where the gelatin has been degraded by MMPs. The molecular weight can be used to identify MMP-2 and MMP-9.[14]
Fluorogenic Substrate Assay for General MMP Activity
This assay provides a quantitative measure of MMP activity and can be adapted for a high-throughput format to screen for inhibitor efficacy.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and Brij-35). Reconstitute a broad-spectrum fluorogenic MMP substrate.
-
Assay Procedure: In a 96-well plate, add your sample (e.g., cell lysate or conditioned media).
-
Inhibitor Treatment: To test the effect of PF-00356231, pre-incubate the samples with a dilution series of the inhibitor.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the MMP activity. Calculate IC50 values for the inhibitor.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially affected by the off-target activities of PF-00356231.
MMP-9 and its Downstream Signaling
Caption: Simplified MMP-9 signaling network.
MMP-3 and its Role in Inflammation and Apoptosis
Caption: Key functions of MMP-3 in cellular processes.
MMP-13 and its Regulation of Cellular Processes
Caption: MMP-13's role in ECM remodeling and differentiation.
References
- 1. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MMP3 as a Molecular Link: Unraveling the Connection Between Ankylosing Spondylitis and Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
how to prevent PF-00356231 hydrochloride degradation in solution
This technical support center provides guidance on the proper handling and storage of PF-00356231 hydrochloride to minimize degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of the free base. The hydrochloride salt is more soluble, but conversion to the free base at higher pH can cause precipitation. | Ensure the pH of your aqueous buffer is maintained in the acidic range (ideally pH < 6) to keep the compound in its more soluble protonated form. If precipitation persists, consider using a co-solvent such as DMSO or ethanol. |
| Loss of activity over time in solution | Chemical degradation due to factors such as hydrolysis, oxidation, or photolysis. | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, store aliquots at -80°C for no longer than one year. Protect solutions from light. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of the compound in solution, leading to a lower effective concentration. | Perform a quick purity check of your stock solution using HPLC if you suspect degradation. Always use high-purity solvents and store the compound as recommended. |
| Color change in solution | Potential degradation of the compound, possibly due to oxidation or light exposure. | Discard the solution if any color change is observed. Prepare a fresh solution from a new stock of the solid compound. Ensure solutions are protected from light during storage and handling. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to one year. It is crucial to protect both the solid compound and its solutions from direct sunlight.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of 18.9 mg/mL (40.6 mM). For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, follow these best practices:
-
Use fresh solutions: Prepare solutions fresh for each experiment.
-
Proper storage: If you need to store solutions, aliquot them to avoid repeated freeze-thaw cycles and store at -80°C.
-
Protect from light: Keep solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Control pH: For aqueous solutions, maintain a slightly acidic pH to enhance stability, as many hydrochloride salts are more stable in acidic conditions.
-
Use high-purity solvents: Impurities in solvents can catalyze degradation.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, common degradation pathways for similar small molecules with hydrochloride salts include:
-
Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The thiophene (B33073) and pyridine (B92270) rings, as well as the tertiary amine, could be susceptible to oxidation.
-
Photodegradation: Aromatic systems can be sensitive to light, leading to degradation.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours and then dissolve it. Also, heat the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
The results will help identify the conditions under which this compound is unstable and provide insights into its potential degradation pathways.
-
Visualizations
Signaling Pathway
PF-00356231 is an inhibitor of several matrix metalloproteinases (MMPs), with a notable inhibitory activity against MMP-12. MMPs are involved in the degradation of the extracellular matrix and play a role in various physiological and pathological processes, including inflammation and cancer. The signaling pathways regulated by MMP-12 often involve the activation of Mitogen-Activated Protein Kinases (MAPKs).
Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Technical Support Center: Interpreting Unexpected Results with PF-00356231 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing PF-00356231 hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret unexpected results and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), with a reported IC50 of 1.4 µM.[1] It is important to note that this compound also exhibits inhibitory activity against other MMPs.
Q2: What are the known off-target activities of this compound?
This compound is not entirely specific for MMP-12 and has been shown to inhibit other MMPs with varying potency. This lack of absolute specificity is a critical factor to consider when interpreting experimental outcomes.
Q3: What are the potential unexpected results I might see when using this inhibitor?
Unexpected results can arise from its multi-target inhibitory profile or from cellular responses downstream of MMP-12 inhibition. For instance, as MMP-12 is involved in macrophage proliferation via the ERK/P38 MAPK pathways, you might observe effects on cell growth in unexpected cell types.[2] Additionally, MMP-12 can activate Protease-Activated Receptor-1 (PAR-1), leading to downstream signaling events.
Q4: How should I prepare and store this compound?
It is recommended to prepare a stock solution in an appropriate solvent, such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in your specific cell culture media should be considered, and it is best practice to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Here are some common issues you may encounter during your experiments with this compound, along with troubleshooting suggestions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Inhibitory Effect | 1. Degraded Inhibitor: Improper storage or handling may lead to a loss of activity. 2. Inaccurate Concentration: Errors in calculations or pipetting. 3. Low Cell Permeability: The inhibitor may not be efficiently entering the cells. 4. Precipitation in Media: The compound may not be fully soluble in the final culture medium. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock. 2. Verify all calculations and ensure pipettes are calibrated. 3. Consult literature for known permeability issues with your cell type or consider using a different inhibitor. 4. Visually inspect for precipitates. Ensure the final solvent concentration is low (typically <0.5%). |
| High Background or Off-Target Effects | 1. Inhibitor Concentration is Too High: High concentrations can lead to non-specific effects. 2. Known Off-Target Activities: The inhibitor's activity against other MMPs may be influencing the results. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Use a structurally different inhibitor for the same target to confirm the observed phenotype. Consider using MMP-12 knockout/knockdown cells as a control. |
| Unexpected Cellular Phenotypes | 1. On-Target Effect in a Novel Context: Inhibition of MMP-12 may have uncharacterized roles in your specific cell type. 2. Modulation of Downstream Signaling: MMP-12 is known to influence signaling pathways like ERK/P38 MAPK and PAR-1 activation.[2] | 1. Thoroughly research the known functions of MMP-12 in similar biological systems. 2. Investigate the activation status of known downstream targets of MMP-12 signaling. |
| Cells are Rounding Up and Detaching | 1. Cytotoxicity: The concentration of the inhibitor may be too high. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Target-Related Effect: MMP-12 or other inhibited MMPs may be crucial for cell adhesion in your cell type. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. 3. Investigate the known functions of the inhibited MMPs in cell adhesion. |
Quantitative Data Summary
| Target | IC50 (µM) |
| MMP-12 | 1.4 |
| MMP-13 | 0.00065 |
| MMP-3 | 0.39 |
| MMP-9 | 0.98 |
| MMP-8 | 1.7 |
Note: The IC50 values are based on available data and may vary depending on the specific assay conditions.[1]
Experimental Protocols
1. General Protocol for Cellular Assays
This protocol provides a general framework. It is crucial to optimize conditions for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare a serial dilution in serum-free media. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours), depending on the endpoint being measured.
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay, western blotting for signaling proteins, or a cell migration assay.
2. Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases, which include MMP-2 and MMP-9, both of which are inhibited by PF-00356231. A decrease in the clear bands corresponding to MMP activity in the presence of the inhibitor would indicate successful inhibition.
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove debris. The protein concentration of the samples should be determined and normalized.
-
Gel Preparation: Prepare a 10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin in the resolving gel.
-
Electrophoresis: Mix samples with non-reducing sample buffer and run the gel at 4°C.
-
Washing: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in an incubation buffer containing CaCl2 and ZnCl2, which are necessary for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background, indicating areas of gelatin degradation.[3]
3. Fluorogenic MMP Activity Assay
This assay provides a quantitative measure of MMP activity and is suitable for high-throughput screening of inhibitors.
-
Reagent Preparation: Prepare the assay buffer, a fluorogenic MMP substrate, and the MMP enzyme standard. If using a pro-MMP, it will need to be activated with APMA (4-aminophenylmercuric acetate).
-
Assay Plate Setup: Add appropriate controls (substrate only, enzyme only) and test samples (enzyme with inhibitor) to a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the enzyme with this compound for a short period (e.g., 10-15 minutes).
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate) in a kinetic mode.[4] Alternatively, an endpoint reading can be taken after a set incubation time.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Known signaling pathways modulated by MMP-12.
Caption: A simplified workflow for a fluorogenic MMP activity assay.
References
PF-00356231 hydrochloride experimental variability reduction
Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce experimental variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase 12 (MMP-12).[1][2][3] It also demonstrates potency against other MMPs, including MMP-13, MMP-3, MMP-9, and MMP-8.[1][2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO but is poorly soluble in water.[1] For stock solutions, it is recommended to dissolve the compound in newly opened DMSO.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?
A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Common issues include:
-
Compound Precipitation: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media.
-
Compound Instability: The compound may degrade in the cell culture medium over the course of the experiment.
-
Inaccurate Dilutions: Errors in preparing serial dilutions can lead to significant variability in the final concentration.
-
Cell Line Variability: Different cell lines may express varying levels of the target MMPs, leading to different responses.
-
Off-Target Effects: At high concentrations, the inhibitor may interact with unintended targets, causing unexpected cellular phenotypes.[4]
Q4: How can I minimize the final DMSO concentration in my experiments?
A4: To minimize potential solvent toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[5] This can be achieved by preparing a more concentrated initial stock solution and performing serial dilutions. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the diluted compound in media for any signs of precipitation. 2. Prepare working solutions fresh for each experiment. 3. Try a serial dilution approach rather than a single large dilution step to minimize localized high concentrations. 4. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer.[5] |
| Inaccurate Serial Dilutions | 1. Use calibrated pipettes and ensure they are functioning correctly. 2. Prepare a fresh dilution series for each experiment from a validated stock solution. |
| Compound Degradation | 1. Assess the stability of this compound in your specific cell culture medium over the experimental duration by incubating it without cells and measuring its concentration at different time points using HPLC-MS.[5] 2. For longer experiments, consider replenishing the medium with a fresh compound at regular intervals. |
Issue 2: Unexpected Changes in Cell Morphology or Viability
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity from High Compound Concentration | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range. 2. Use a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to assess toxicity.[4] |
| Solvent Toxicity | 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.1% for sensitive cell lines).[6] |
| On-Target Effect on Cell Adhesion | 1. Investigate the role of the targeted MMPs (MMP-12, -13, -8, -9, -3) in cell adhesion and morphology for your specific cell type. Inhibition of these MMPs could lead to changes in the extracellular matrix and cell-matrix interactions. |
| Off-Target Effects | 1. Use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects.[7] 2. If possible, use a structurally different inhibitor for the same target to see if it produces a similar phenotype.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various matrix metalloproteinases.
| Target | IC50 (μM) |
| MMP-12 | 1.4 |
| MMP-13 | 0.00065 |
| MMP-3 | 0.39 |
| MMP-9 | 0.98 |
| MMP-8 | 1.7 |
Data sourced from MedChemExpress and Cenmed.[1][2]
Experimental Protocols
Protocol: In-Cell Western™ Assay for MMP Activity
This protocol provides a method for quantifying the activity of matrix metalloproteinases in a cell-based format.
Materials:
-
This compound
-
Cell line of interest (e.g., a cell line known to express MMP-12)
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom black plates
-
Fluorescently labeled MMP substrate
-
Fixation and permeabilization buffers
-
Nuclear stain (e.g., DAPI)
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MMP Substrate Addition: Add the fluorescently labeled MMP substrate to each well and incubate for the recommended time to allow for cleavage.
-
Fixation and Permeabilization: Gently wash the cells with PBS and then fix and permeabilize them according to standard protocols.
-
Nuclear Staining: Stain the cell nuclei with DAPI to normalize for cell number.
-
Imaging and Analysis: Acquire fluorescence images using a high-content imager or plate reader. Quantify the fluorescence intensity of the cleaved substrate and normalize it to the cell number (DAPI signal).
-
Data Analysis: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 value.
Visualizations
Caption: Inhibition of MMPs by this compound.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: PF-00356231 Hydrochloride In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-00356231 hydrochloride in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound is cloudy or shows precipitation. What are the potential causes and solutions?
A1: Precipitation or cloudiness in your formulation is a common issue, often stemming from the low aqueous solubility of the compound. This can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: If available, check the solubility of this compound in your chosen vehicle. If this data is not provided by the manufacturer, it is crucial to perform empirical solubility tests with small aliquots.
-
Optimize Formulation: For compounds with poor water solubility, various formulation strategies can improve solubility and stability. Consider the options outlined in the table below.
-
pH Adjustment: The hydrochloride salt form suggests that the compound's solubility may be pH-dependent. Experiment with adjusting the pH of your vehicle to see if it improves solubility. Acidic conditions may enhance the solubility of hydrochloride salts.[1]
-
Sonication/Vortexing: Ensure the compound is thoroughly dissolved by using methods like sonication or vigorous vortexing. However, be mindful of potential degradation with excessive energy input.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: The choice of vehicle is critical for successful in vivo delivery. While a universally optimal vehicle doesn't exist, the selection depends on the administration route, desired dosing volume, and the compound's solubility.
Recommended Starting Points:
-
Aqueous-based vehicles: For hydrochloride salts, sterile water or saline with a solubilizing agent is often a good starting point.
-
Co-solvents: A mixture of water and a biocompatible organic solvent can be effective.
-
Suspensions: If the compound cannot be fully dissolved, creating a uniform suspension may be necessary.
The following table summarizes common formulation strategies that can be adapted for this compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) to first dissolve the compound, followed by dilution with an aqueous carrier (e.g., saline, PBS). | Simple to prepare; can significantly increase solubility. | High concentrations of organic solvents can be toxic; potential for precipitation upon dilution. |
| Surfactants | Employing non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the hydrophobic drug. | Improves solubility and stability; can enhance bioavailability. | Potential for toxicity at higher concentrations; can affect cell membranes. |
| Cyclodextrins | Using complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes with the drug, increasing its aqueous solubility.[2] | Generally well-tolerated; effective for many hydrophobic compounds. | Can be expensive; may alter the pharmacokinetic profile of the drug. |
| Suspensions | Dispersing the solid drug particles in a liquid vehicle, often with a suspending agent (e.g., carboxymethylcellulose). | Useful for very poorly soluble compounds; can provide sustained release. | Requires careful particle size control for consistent dosing; potential for non-uniformity. |
Q3: I am administering this compound via intraperitoneal (IP) injection and observing adverse effects in my animals. What could be the cause?
A3: Adverse effects following IP injection can arise from the formulation, the injection technique, or the compound's pharmacology.
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the vehicle itself is non-toxic at the administered volume and concentration. High percentages of co-solvents like DMSO can cause irritation and inflammation. Run a vehicle-only control group to assess this.
-
Improper Injection Technique: Incorrect needle placement can lead to injection into an organ or the intestinal tract, causing peritonitis or internal bleeding.[3] Review proper IP injection procedures for the animal model being used.[3] The injection site is typically in the lower quadrant of the abdomen to avoid internal organs.[3]
-
Formulation Irritation: A non-physiological pH or high concentration of solubilizing agents in the formulation can cause local irritation in the peritoneal cavity.
-
Compound-Specific Toxicity: The observed adverse effects may be a direct result of the pharmacological activity or off-target effects of this compound. Consider performing a dose-response study to identify a maximum tolerated dose (MTD).
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To each tube, add a different vehicle system from the table above (e.g., 10% DMSO in saline, 5% Tween® 80 in water, 20% HP-β-CD in water). Start with a small volume (e.g., 100 µL).
-
Vortex each tube vigorously for 1-2 minutes.
-
If the compound dissolves, add more vehicle stepwise to determine the saturation point.
-
If the compound does not dissolve, gentle warming (to 37°C) or brief sonication can be attempted.
-
Observe the solutions for clarity and any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and 4°C to assess stability.
Protocol: Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned so the abdomen is accessible.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent puncturing the bladder.
-
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 15-20 degree angle into the peritoneal cavity.[3]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Inject the solution smoothly and at a moderate pace. The maximum recommended injection volume for mice is typically < 10 ml/kg.[3]
-
Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.[3]
Visualizations
Caption: A typical experimental workflow for an in vivo study involving this compound.
Caption: A simplified diagram showing the inhibitory action of PF-00356231 on a matrix metalloproteinase (MMP).
References
Validation & Comparative
A Comparative Guide to PF-00356231 Hydrochloride and Other MMP-12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-00356231 hydrochloride with other matrix metalloproteinase-12 (MMP-12) inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to MMP-12 and Its Inhibitors
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. It plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly elastin.[1] Dysregulation of MMP-12 activity is implicated in the pathogenesis of various diseases, including chronic obstructive pulmonary disease (COPD), emphysema, asthma, and cancer.[2][3][4][5] In COPD, MMP-12 contributes to the destruction of alveolar walls, while in cancer, it facilitates tumor invasion, metastasis, and angiogenesis by breaking down the ECM.[6][7]
The therapeutic potential of targeting MMP-12 has led to the development of numerous inhibitors. Early broad-spectrum MMP inhibitors showed limited success in clinical trials due to off-target effects and poor selectivity.[3][8][9] This has spurred the development of more selective MMP-12 inhibitors, such as this compound, a non-peptidic, non-zinc chelating ligand.
Performance Comparison of MMP-12 Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound against a panel of MMPs, alongside data for other notable MMP-12 inhibitors. This quantitative data allows for a direct comparison of their efficacy and specificity.
| Inhibitor | Type | MMP-12 IC50/Ki | Source(s) |
| This compound | Non-peptidic, non-zinc chelating | IC50: 1.4 µM | [10] |
| RXP470.1 | Phosphinic peptide | Ki: 0.2 nM (human), 4 nM (mouse) | [11][12][13] |
| Aderamastat (FP-025) | Small molecule | Data not publicly available | [14][15][16] |
| AS111793 | Selective inhibitor | IC50: 20 nM (human) | |
| MMP12-IN-3 | Potent inhibitor | IC50: 4.9 nM | [11] |
| UK-370106 | Selective inhibitor | IC50: 42 nM | [11] |
| JG26 | ADAM inhibitor | IC50: 9.4 nM | [11] |
Table 1: Potency of Various Inhibitors Against MMP-12.
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (µM) | MMP-8 IC50 (µM) | MMP-9 IC50 (µM) | MMP-13 IC50 (nM) | Source(s) |
| This compound | - | - | 0.39 | 1.7 | 0.98 | 0.65 | [10] |
| RXP470.1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [12] |
| Marimastat | 5 | 6 | 230 | - | 3 | - | |
| Batimastat | 3 | 4 | 20 | - | 4 | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MMP-12 inhibitors are provided below.
MMP-12 Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the potency of an inhibitor against MMP-12 by measuring the reduction in the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-12 enzyme
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (optional)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add the recombinant MMP-12 enzyme to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes).[4]
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Migration Wound Healing (Scratch) Assay
This assay assesses the effect of an MMP-12 inhibitor on the migratory capacity of cells in vitro.
Materials:
-
Adherent cell line (e.g., cancer cell line expressing MMP-12)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
-
Sterile p200 pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.[10]
-
Once the cells reach confluence, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.[11]
-
Gently wash the wells with PBS to remove detached cells and debris.[11]
-
Replace the medium with fresh serum-free or low-serum medium containing the test inhibitor at various concentrations. Include a vehicle control (medium with the solvent used for the inhibitor).
-
Capture images of the scratch in each well at time zero (T=0).[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular time intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.[10]
-
Analyze the images to measure the area or width of the scratch at each time point.
-
Calculate the percentage of wound closure or the rate of cell migration for each condition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving MMP-12 and a typical experimental workflow for evaluating MMP-12 inhibitors.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of MMP-12 for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Matrix Metalloproteinases: Changing Roles in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. tandfonline.com [tandfonline.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PF-00356231 Hydrochloride and Batimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitors PF-00356231 hydrochloride and batimastat (B1663600), focusing on their efficacy as demonstrated in preclinical and clinical research. The information is presented to assist researchers in making informed decisions for their drug development and research applications.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. Consequently, MMP inhibitors have been a significant focus of therapeutic research, particularly in oncology. This guide compares two such inhibitors: batimastat (BB-94), a well-characterized broad-spectrum MMP inhibitor, and this compound, a more selective inhibitor.
Mechanism of Action and Target Profile
Batimastat is a synthetic, broad-spectrum MMP inhibitor that functions as a collagen peptidomimetic with a hydroxamate moiety that chelates the catalytic zinc atom within the active site of MMPs.[1] This mechanism leads to the inhibition of a wide range of MMPs. This compound is a non-peptidic, non-zinc chelating ligand that acts as a specific inhibitor of MMP-12.
Inhibitory Profile
The following table summarizes the inhibitory concentrations (IC50) of both compounds against a panel of MMPs, highlighting their distinct selectivity profiles.
| MMP Target | This compound IC50 | Batimastat IC50 |
| MMP-1 | - | 3 nM[1][2] |
| MMP-2 | - | 4 nM[1][2] |
| MMP-3 | 0.39 µM | 20 nM[1][2] |
| MMP-7 | - | 6 nM[1][2] |
| MMP-8 | 1.7 µM | - |
| MMP-9 | 0.98 µM | 4 nM[1][2] |
| MMP-12 | 1.4 µM | - |
| MMP-13 | 0.65 nM | - |
Preclinical Efficacy: A Comparative Overview
Extensive preclinical data is available for batimastat, demonstrating its anti-tumor efficacy in a variety of cancer models. In contrast, publicly available in vivo efficacy data for this compound is limited, preventing a direct comparative analysis in this guide.
Batimastat: In Vivo Efficacy
Batimastat has been shown to significantly inhibit primary tumor growth, local invasion, and metastasis in various preclinical cancer models.
| Cancer Type | Animal Model | Key Findings | Reference |
| Colon Carcinoma | Orthotopic Nude Mice | Reduced primary tumor weight by 52%, decreased local invasion from 67% to 35%, and reduced distant metastasis.[3] | [3] |
| Breast Cancer | Athymic Nude Mice | Significantly inhibited local-regional regrowth of resected tumors and reduced the incidence, number, and volume of lung metastases.[4] | [4] |
| Breast Cancer | Nude Mice (solid tumor) | Statistically significant decrease in tumor size.[5] | [5] |
| Liver Cancer | Orthotopic Nude Mice | Inhibited primary tumor growth, local invasion, intrahepatic and lung metastasis, and prolonged survival.[6] | [6] |
| Colon Carcinoma (liver metastasis) | Nude Mice | Reduced the mean number and cross-sectional area of liver tumors.[7] | [7] |
| Colon Carcinoma (lung metastasis) | Nude Mice | Significantly reduced tumor weight within the lung.[7] | [7] |
Signaling Pathways
Batimastat has been shown to influence key signaling pathways involved in cell proliferation, survival, and apoptosis. Its broad-spectrum MMP inhibition can indirectly affect cellular processes by modulating the bioavailability of growth factors and cytokines. The action of batimastat has been associated with the MAPK/ERK and PI3K/AKT signaling pathways.[8] In some cell lines, batimastat treatment leads to an increase in ERK1/2 phosphorylation, which can contribute to its apoptotic effects.[8]
Information regarding the specific signaling pathways affected by this compound is not extensively available in the current literature.
Figure 1. Simplified signaling pathways influenced by batimastat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the efficacy of MMP inhibitors.
MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a common method for determining the in vitro potency of MMP inhibitors.
-
Reagent Preparation :
-
Prepare a stock solution of the MMP inhibitor (e.g., batimastat or this compound) in a suitable solvent (e.g., DMSO).
-
Reconstitute the recombinant human MMP enzyme and the fluorogenic MMP substrate in assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure :
-
Add assay buffer to the wells of a 96-well microplate.
-
Add serial dilutions of the inhibitor to the wells.
-
Add the MMP enzyme to all wells except for the blank controls.
-
Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2. Workflow for a typical MMP inhibition assay.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
-
Chamber Preparation :
-
Coat the upper surface of a transwell insert (8 µm pore size) with a layer of Matrigel or another basement membrane extract and allow it to solidify.
-
-
Cell Preparation :
-
Culture cancer cells to sub-confluency and serum-starve them for 24 hours.
-
Harvest the cells and resuspend them in a serum-free medium containing the MMP inhibitor at various concentrations.
-
-
Assay Procedure :
-
Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Seed the cell suspension into the upper chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
-
Quantification :
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis :
-
Compare the number of invading cells in the inhibitor-treated groups to the control group to determine the percentage of inhibition.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an MMP inhibitor in an animal model.
-
Cell Implantation :
-
Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment :
-
Allow tumors to reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer the MMP inhibitor (e.g., batimastat via intraperitoneal injection) or vehicle control according to a pre-defined schedule and dosage.
-
-
Efficacy Assessment :
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, zymography).
-
-
Metastasis Evaluation (for orthotopic models) :
-
Examine relevant organs (e.g., lungs, liver) for the presence of metastases.
-
Quantify the number and size of metastatic nodules.
-
-
Data Analysis :
-
Compare tumor growth rates, final tumor weights, and metastatic burden between the treated and control groups using appropriate statistical methods.
-
Conclusion
Batimastat is a well-documented, potent, broad-spectrum MMP inhibitor with proven in vivo efficacy in reducing tumor growth and metastasis across various cancer models. Its mechanism of action involves the inhibition of multiple MMPs and the modulation of key signaling pathways. This compound presents a more selective inhibitory profile, with a primary focus on MMP-12. However, a comprehensive comparison of its in vivo efficacy with batimastat is currently limited by the lack of publicly available data. Further research into the in vivo anti-tumor effects and the signaling pathways modulated by this compound is necessary to fully elucidate its therapeutic potential. Researchers should consider the desired selectivity profile and the available preclinical evidence when selecting an MMP inhibitor for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of matrix metalloproteinase inhibitor BB-94 on liver cancer growth and metastasis in a patient-like orthotopic model LCI-D20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
PF-00356231 Hydrochloride: A Sharpshooter in the World of Matrix Metalloproteinase Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and tissue remodeling, matrix metalloproteinases (MMPs) play a pivotal role. These zinc-dependent endopeptidases are key players in both physiological and pathological processes, including development, wound healing, and cancer metastasis. Consequently, the development of MMP inhibitors has been a significant focus in drug discovery. While broad-spectrum MMP inhibitors have shown therapeutic promise, their lack of specificity often leads to off-target effects and undesirable side effects. This has spurred the development of more selective inhibitors, such as PF-00356231 hydrochloride, that target specific MMPs with greater precision.
This guide provides a comprehensive comparison of the specificity of this compound against traditional broad-spectrum MMP inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of this compound and three well-characterized broad-spectrum MMP inhibitors—Marimastat, Batimastat, and Doxycycline (B596269)—against a panel of MMPs.
| MMP Target | PF-00356231 HCl | Marimastat | Batimastat | Doxycycline |
| MMP-1 | No Data Available | 5 nM[1][2] | 3 nM[3][4] | ~280 µM[5] |
| MMP-2 | No Data Available | 6 nM[1][2] | 4 nM[3][4] | - |
| MMP-3 | 390 nM[6][7] | 230 nM[8] | 20 nM[3][4] | - |
| MMP-7 | No Data Available | 13 nM[1][2] | 6 nM[3][4] | - |
| MMP-8 | 1700 nM[6][7] | - | - | 16-18 µM[5] |
| MMP-9 | 980 nM[6][7] | 3 nM[1][2] | 4 nM[3][4] | 30-50 µM[5] |
| MMP-12 | 14 nM - 1.4 µM[6][7] | 619 nM[9] | No Data Available | No Data Available |
| MMP-13 | 0.65 nM[6][7][10] | - | - | - |
| MMP-14 | No Data Available | 9 nM[1][2] | - | - |
Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme source.
As the data illustrates, this compound exhibits a distinct specificity profile. It is a highly potent inhibitor of MMP-13, with an IC50 in the sub-nanomolar range, and also shows significant activity against MMP-12.[6][7][10] In contrast, its inhibitory activity against MMP-3, MMP-8, and MMP-9 is in the higher nanomolar to micromolar range. This profile suggests a more targeted mechanism of action compared to the broad-spectrum inhibitors.
Marimastat and Batimastat, on the other hand, demonstrate potent, low nanomolar inhibition across a wide range of MMPs, including collagenases (MMP-1), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3, MMP-7).[1][2][3][4][8] Doxycycline, a tetracycline (B611298) antibiotic with MMP-inhibitory properties, generally exhibits much weaker and less specific inhibition, with IC50 values in the micromolar range.[5]
Signaling Pathways and Experimental Workflows
To understand the functional implications of this specificity, it is crucial to consider the roles of the targeted MMPs in cellular signaling. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway involving MMPs and a typical experimental workflow for determining inhibitor potency.
Caption: Simplified MMP signaling pathway and points of inhibition.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
The determination of IC50 values for MMP inhibitors is a critical step in their characterization. A widely used method is the fluorogenic substrate assay, which provides a sensitive and continuous measure of enzyme activity.
Fluorogenic MMP Activity Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP.
1. Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-13, MMP-12)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Enzyme Activation:
-
If using a pro-MMP, activate it according to the manufacturer's instructions. A common method is incubation with 4-aminophenylmercuric acetate (B1210297) (APMA).
3. Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested.
4. Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the activated MMP enzyme to each well (except for the blank controls).
-
Add the various concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor (enzyme activity control) and a control with solvent only (solvent control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
5. Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Measure the increase in fluorescence over time in a kinetic mode at 37°C.
6. Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
Conclusion
The data presented in this guide clearly demonstrates the superior specificity of this compound compared to broad-spectrum MMP inhibitors. Its potent and selective inhibition of MMP-13 and MMP-12 suggests its potential for more targeted therapeutic interventions with a reduced risk of off-target effects. For researchers and drug development professionals, understanding these specificity profiles is paramount in selecting the appropriate tools for studying the complex roles of individual MMPs in health and disease, and for designing the next generation of MMP-targeted therapies. The detailed experimental protocols provided herein offer a foundation for the in-house validation and comparison of these and other MMP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of MMP synthesis by doxycycline and chemically modified tetracyclines (CMTs) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
Comparative Analysis of PF-00356231 Hydrochloride's Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PF-00356231 hydrochloride, a potent inhibitor of Matrix Metalloproteinase-12 (MMP-12), against other proteases. The information presented is intended to assist researchers in evaluating its selectivity and potential off-target effects.
Executive Summary
This compound is a selective inhibitor of MMP-12, an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). This guide summarizes its inhibitory activity against a panel of related proteases, provides detailed experimental protocols for assessing its potency, and visualizes the key signaling pathway involving MMP-12. The data indicates that while this compound is a potent inhibitor of several matrix metalloproteinases, further studies are required to fully elucidate its cross-reactivity against a broader range of protease families.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various matrix metalloproteinases. This quantitative data allows for a direct comparison of its potency against different MMPs.
| Protease Target | IC50 (µM) |
| MMP-12 | 1.4[1] |
| MMP-13 | 0.00065[1] |
| MMP-3 | 0.39[1] |
| MMP-9 | 0.98[1] |
| MMP-8 | 1.7[1] |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. The following is a representative protocol for an in vitro protease inhibition assay, based on methodologies commonly used for MMPs. The specific details for generating the data in the table above can be found in the work by Morales et al., 2004, in the Journal of Molecular Biology.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-12, MMP-13, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the diluted this compound solutions to the respective wells. Include a control group with DMSO only (no inhibitor). c. Add the diluted enzyme solution to all wells and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Record data at regular intervals for a specified period.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway of MMP-12 in Chronic Obstructive Pulmonary Disease (COPD)
The following diagram illustrates the central role of MMP-12 in the inflammatory cascade associated with COPD. In response to stimuli like cigarette smoke, alveolar macrophages are activated and release MMP-12. This enzyme then contributes to tissue destruction and perpetuates the inflammatory response.
Caption: Role of MMP-12 in COPD pathogenesis and the inhibitory action of PF-00356231.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 of a protease inhibitor.
References
Independent Validation of PF-00356231 Hydrochloride IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for the matrix metalloproteinase (MMP) inhibitor, PF-00356231 hydrochloride. The data presented is collated from available literature and is intended to offer a comprehensive perspective on its potency and selectivity against various MMPs, alongside a comparison with other known MMP inhibitors.
Data Presentation: Comparative IC50 Values
The following table summarizes the reported IC50 values for this compound and a selection of alternative MMP inhibitors against various matrix metalloproteinases. It is important to note that while IC50 values for this compound are available from the foundational study by Morales R, et al., independent experimental validation of these specific values in subsequent peer-reviewed literature has not been identified. The IC50 values for the comparative inhibitors are drawn from various independent studies.
| Inhibitor | MMP-3 (IC50) | MMP-8 (IC50) | MMP-9 (IC50) | MMP-12 (IC50) | MMP-13 (IC50) | Source |
| This compound | 0.39 µM | 1.7 µM | 0.98 µM | 1.4 µM | 0.00065 µM | [1][2] |
| GM 6001 (Ilomastat) | 27 nM (Ki) | 0.1 nM (Ki) | 0.2 nM (Ki) | 3.6 nM (Ki) | - | N/A |
| Actinonin | 1,700 nM (Ki) | 130 nM (Ki) | 330 nM (Ki) | ~350 nM | - | |
| Prinomastat (AG3340) | 0.3 nM (Ki) | - | 0.26 nM (Ki) | - | 0.03 nM (Ki) |
Disclaimer: The IC50 values for this compound are based on a single study from 2004. Researchers are advised to perform their own validation experiments to confirm these values.
Experimental Protocols: Determination of MMP-12 IC50 Values
The determination of IC50 values for MMP inhibitors is typically performed using a fluorimetric assay. This method measures the enzymatic activity of MMP-12 by detecting the cleavage of a specific fluorescently labeled peptide substrate.
Principle:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active MMP-12, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
-
Reconstitute the lyophilized MMP-12 enzyme and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed amount of the MMP-12 enzyme to each well of a microplate.
-
Add the various concentrations of the test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (typically 37°C) for a predetermined period to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear phase of the fluorescence signal progression for each inhibitor concentration.
-
Plot the percentage of MMP-12 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: MMP-12 signaling pathway and the inhibitory action of PF-00356231 HCl.
Caption: Experimental workflow for determining the IC50 value of an MMP-12 inhibitor.
References
A Head-to-Head Comparison: PF-00356231 Hydrochloride vs. siRNA Knockdown for MMP-12 Inhibition
In the landscape of targeted molecular interventions, the selective inhibition of Matrix Metalloproteinase-12 (MMP-12) has emerged as a promising strategy for mitigating a range of pathological processes, including inflammation, tissue remodeling, and cancer progression. Researchers seeking to modulate MMP-12 activity primarily have two potent tools at their disposal: the small molecule inhibitor PF-00356231 hydrochloride and the gene-silencing technique of siRNA knockdown. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of MMP-12 |
| Mechanism of Action | Direct, reversible, non-competitive inhibition of MMP-12 enzymatic activity. | Post-transcriptional gene silencing, preventing MMP-12 protein synthesis. |
| Target | MMP-12 protein | MMP-12 messenger RNA (mRNA) |
| Specificity | Primarily targets MMP-12, but can exhibit off-target inhibition of other MMPs at higher concentrations. | Highly specific to the MMP-12 mRNA sequence, but potential for off-target gene silencing exists. |
| Mode of Delivery | Systemic or local administration of a chemical compound. | Cellular delivery via transfection or viral vectors. |
| Onset of Action | Rapid, upon reaching effective concentration at the target site. | Delayed, requires time for existing protein to be cleared and for mRNA knockdown to take effect. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the compound (e.g., half-life). | Can be transient or stable depending on the delivery method (siRNA vs. shRNA). |
Performance and Efficacy: A Data-Driven Comparison
While direct head-to-head comparative studies are limited, individual research provides insights into the efficacy of each approach.
This compound: Potent Enzymatic Inhibition
This compound is a non-peptidic, non-zinc chelating inhibitor of MMP-12.[1] Its primary mechanism involves binding to the MMP-12 enzyme, thereby blocking its catalytic activity.
Table 1: Inhibitory Activity of this compound against Various MMPs
| MMP Target | IC50 (μM) |
| MMP-12 | 1.4 |
| MMP-13 | 0.00065 |
| MMP-3 | 0.39 |
| MMP-9 | 0.98 |
| MMP-8 | 1.7 |
Data sourced from MedChemExpress.[1]
In a murine model of allergen-induced airway inflammation and fibrosis, administration of PF-00356231 demonstrated a significant reduction in collagen deposition and expression of fibrosis-associated markers, highlighting its in vivo efficacy.[2]
siRNA Knockdown: Targeted Gene Silencing
siRNA-mediated knockdown of MMP-12 offers a highly specific method to inhibit its function by preventing protein synthesis at the genetic level.
Table 2: Efficacy of MMP-12 siRNA in Various Preclinical Models
| Model | Key Findings | Reference |
| High-fat diet-induced obese mice | Alleviated metabolic disorders and improved intestinal homeostasis. | [3] |
| Ischemic stroke in mice | Reduced post-ischemic infarct volume and improved functional recovery. | |
| Aspergillus-induced airway fibrosis in mice | Protected against fibrosis and epithelial-mesenchymal transition. | [2] |
It is important to note that the efficiency of siRNA knockdown can be influenced by the delivery method and cell type.
Experimental Protocols
Protocol 1: In Vitro MMP-12 Inhibition Assay with this compound
This protocol outlines a general procedure for assessing the inhibitory effect of PF-00356231 on MMP-12 activity using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human MMP-12
-
This compound
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in assay buffer.
-
In the microplate, add the diluted inhibitor or vehicle control.
-
Add recombinant MMP-12 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP-12 substrate.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: In Vitro siRNA Knockdown of MMP-12 in Macrophages
This protocol provides a general guideline for transfecting macrophages with MMP-12 siRNA to achieve gene knockdown.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
MMP-12 siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
-
Procedure:
-
One day before transfection, seed the macrophages in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
On the day of transfection, dilute the MMP-12 siRNA and control siRNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubate the cells for 24-72 hours at 37°C.
-
After incubation, harvest the cells for analysis.
-
Assess MMP-12 mRNA knockdown efficiency using qRT-PCR.
-
Evaluate the reduction in MMP-12 protein levels using Western blotting.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: MMP-12 Signaling Pathway Overview.
Caption: Comparative Experimental Workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA knockdown for MMP-12 inhibition depends heavily on the specific research question and experimental design.
-
This compound is ideal for studies requiring rapid and reversible inhibition of MMP-12 enzymatic activity. Its ease of use in both in vitro and in vivo settings makes it a versatile tool. However, researchers should be mindful of its potential off-target effects on other MMPs, particularly at higher concentrations.
-
siRNA knockdown offers unparalleled specificity for targeting MMP-12 at the genetic level. This approach is best suited for studies aiming to understand the long-term consequences of MMP-12 depletion and for dissecting its role in complex biological pathways without the confounding effects of inhibiting other proteases. The delayed onset of action and the complexities of delivery are key considerations for this method.
Ultimately, a comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and generate robust, reproducible data in their exploration of MMP-12 biology.
References
A Comparative Analysis of PF-00356231 Hydrochloride and Marimastat for Researchers
This guide provides a detailed comparative analysis of two matrix metalloproteinase (MMP) inhibitors: PF-00356231 hydrochloride and marimastat (B1683930). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and available experimental data. While marimastat has been extensively studied in clinical trials, publicly available data for this compound is primarily limited to in vitro and a single preclinical study, a distinction that will be highlighted throughout this comparison.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and marimastat lies in their interaction with the target MMPs.
Marimastat , a first-generation, broad-spectrum MMP inhibitor, functions as a peptidomimetic hydroxamate. Its structure mimics the collagen backbone and contains a hydroxamate group (-CONHOH) that acts as a potent chelating agent for the zinc ion (Zn²⁺) essential for the catalytic activity of MMPs. By binding to this zinc ion in the active site, marimastat competitively inhibits the degradation of extracellular matrix components.
This compound , in contrast, is a non-peptidic, non-zinc chelating inhibitor. Its mechanism of action does not rely on direct binding to the catalytic zinc ion. Instead, it binds within the S1' pocket of the MMP, a key subsite that contributes to substrate specificity. The thiophene (B33073) ring of this compound sits (B43327) approximately 5Å away from the zinc atom, effectively blocking the active site without direct chelation.[1] This alternative binding mode represents a different strategy for achieving MMP inhibition.
Caption: Comparative Mechanism of Action.
In Vitro Inhibitory Activity: A Quantitative Comparison
The inhibitory potential of both compounds has been assessed against a panel of MMPs, with the half-maximal inhibitory concentration (IC50) being a key parameter. The available data is summarized below. It is important to note that the range of MMPs tested and the assay conditions may vary between studies.
| Target MMP | This compound IC50 | Marimastat IC50 |
| MMP-3 (Stromelysin-1) | 0.39 µM[1][2][3] | 230 nM |
| MMP-8 (Collagenase-2) | 1.7 µM[1][2][3] | Not widely reported |
| MMP-9 (Gelatinase B) | 0.98 µM[1][2][3] | 3 nM |
| MMP-12 (Macrophage Elastase) | 1.4 µM[1][2][3] | Not widely reported |
| MMP-13 (Collagenase-3) | 0.65 nM[1][2][3] | Not widely reported |
| MMP-1 (Collagenase-1) | Not Reported | 5 nM |
| MMP-2 (Gelatinase A) | Not Reported | 6 nM |
| MMP-7 (Matrilysin) | Not Reported | 13 nM |
| MMP-14 (MT1-MMP) | Not Reported | 9 nM |
Note: IC50 values can vary depending on the specific assay conditions.
From the available data, this compound shows high potency against MMP-13, with nanomolar activity. Its activity against other tested MMPs is in the sub-micromolar to micromolar range. Marimastat demonstrates broad-spectrum activity with low nanomolar IC50 values against a wider range of MMPs, including MMP-1, -2, -7, -9, and -14.
Pharmacokinetic Profiles
Marimastat: As an orally bioavailable compound, marimastat has undergone extensive pharmacokinetic studies in humans. Following oral administration, it is rapidly absorbed, with peak plasma concentrations observed between 1.5 and 3 hours. The terminal elimination half-life is approximately 8 to 10 hours, supporting a twice-daily dosing regimen.
This compound: There is no publicly available information on the pharmacokinetic profile of this compound. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) have not been identified in the public domain.
Preclinical and Clinical Efficacy
Marimastat: Marimastat has a well-documented history in clinical trials for various cancers. Despite promising preclinical data, it largely failed to demonstrate a significant survival benefit in Phase III trials for advanced cancers. The primary toxicities observed were musculoskeletal, including joint and muscle pain, which were often dose-limiting.
This compound: A single preclinical study has been identified where PF-00356231 was evaluated in a mouse model of pulmonary airway obstruction. In this study, the inhibitor was shown to protect against fibrosis and the expression of genes associated with the epithelial-mesenchymal transition (EMT) in mice challenged with Aspergillus extract.[4] No further preclinical or any clinical trial data for this compound is publicly available.
Experimental Protocols
Detailed experimental protocols for the specific determination of IC50 values for this compound are not available in the cited literature. However, a general protocol for a fluorometric MMP activity assay, which is a common method for determining inhibitory activity, is provided below.
General Fluorometric MMP Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-based buffer containing NaCl, CaCl₂, and a detergent like Brij-35, pH around 7.5.
-
MMP Enzyme: Reconstitute the lyophilized pro-MMP enzyme in assay buffer.
-
Activator: Prepare a stock solution of an activator such as p-aminophenylmercuric acetate (B1210297) (APMA) if starting with a pro-enzyme.
-
Fluorogenic Substrate: Dissolve the FRET-based peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted in assay buffer to the final working concentration.
-
Inhibitor: Prepare a stock solution of the inhibitor (e.g., this compound or marimastat) in a suitable solvent and create a series of dilutions.
-
-
Enzyme Activation (if required):
-
Incubate the pro-MMP enzyme with the APMA solution at 37°C for a specified time to activate the enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the activated MMP enzyme, and varying concentrations of the inhibitor or vehicle control.
-
Incubate the plate at 37°C for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: General MMP Inhibition Assay Workflow.
Signaling Pathways
MMPs are key regulators of the tumor microenvironment, and their inhibition can impact multiple signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. By degrading the extracellular matrix, MMPs can release and activate growth factors, such as TGF-β and VEGF, which in turn activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. Inhibition of MMPs by compounds like marimastat and this compound is expected to downregulate these pro-tumorigenic signaling events.
Caption: Simplified MMP-Mediated Signaling.
Conclusion
This comparative guide highlights the distinct characteristics of this compound and marimastat. Marimastat is a well-characterized, broad-spectrum, first-generation MMP inhibitor with a zinc-chelating mechanism, extensive clinical data, and known limitations regarding efficacy and side effects. This compound represents a newer generation of non-zinc chelating inhibitors with a more selective in vitro profile, showing particular potency against MMP-13. However, the lack of publicly available pharmacokinetic and comprehensive preclinical and clinical data for this compound currently limits a direct and complete comparison of its in vivo performance with marimastat. Further research and publication of data on this compound are necessary to fully understand its therapeutic potential and how it truly compares to established MMP inhibitors like marimastat.
References
Confirming PF-00356231 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-00356231 hydrochloride with other alternatives for confirming target engagement of Matrix Metalloproteinase-12 (MMP-12) in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to this compound and its Target: MMP-12
This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12, also known as macrophage elastase, is a member of the zinc-dependent endopeptidase family.[3] It plays a crucial role in the breakdown of the extracellular matrix, particularly elastin.[3] Dysregulation of MMP-12 activity is implicated in various pathological processes, including inflammatory diseases and cancer metastasis. Therefore, confirming the engagement of inhibitors like PF-00356231 with MMP-12 in a cellular environment is a critical step in drug development.
Comparative Analysis of MMP-12 Inhibitors
To objectively assess the performance of this compound, we compare its inhibitory activity with another known MMP-12 inhibitor, MMP408. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against MMP-12 and other related MMPs. This data is derived from in vitro biochemical assays.
| Compound | MMP-12 IC50 | MMP-3 IC50 | MMP-8 IC50 | MMP-9 IC50 | MMP-13 IC50 | Selectivity over MMP-13 | Reference |
| This compound | 14 nM | 390 nM | 1700 nM | 980 nM | 0.65 nM | ~0.05-fold | [1] |
| MMP408 | 2.0 nM | >1000 nM | - | >1000 nM | 120 nM | 60-fold | [4] |
Note: Lower IC50 values indicate higher potency. The data indicates that while PF-00356231 is a potent MMP-12 inhibitor, it also shows significant activity against MMP-13. In contrast, MMP408 demonstrates higher selectivity for MMP-12 over MMP-13.
A study utilizing a mouse model of Aspergillus extract-induced airway inflammation demonstrated that both PF-00356231 and MMP408 were effective in protecting against fibrosis and the expression of genes associated with epithelial-mesenchymal transition (EMT).[5] This in vivo data suggests that both compounds can effectively engage MMP-12 in a biological system and modulate its downstream effects.
Experimental Protocols for Confirming Target Engagement
Confirming that a compound like this compound engages its intended target, MMP-12, within a cell is crucial. Below are detailed protocols for key experiments to assess this.
Gelatin Zymography for MMP-12 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatin-degrading enzymes like MMP-12.[6][7][8][9]
Objective: To qualitatively or semi-quantitatively measure the enzymatic activity of MMP-12 in cell culture supernatants or cell lysates and to assess the inhibitory effect of PF-00356231.
Materials:
-
Cell culture medium or cell lysates containing MMP-12
-
This compound and other test inhibitors
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., macrophages, which are known to secrete MMP-12) in serum-free media to avoid interference from serum proteases.[8]
-
Treat cells with desired concentrations of PF-00356231 or vehicle control for a specified time.
-
Collect the conditioned media and centrifuge to remove cell debris.[8]
-
For cell lysates, wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer. Centrifuge to pellet debris and collect the supernatant.[10]
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis:
-
Mix samples with non-reducing SDS sample buffer. Do not boil the samples, as this will irreversibly denature the enzyme.[6]
-
Load equal amounts of protein or conditioned media onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120V) at 4°C until the dye front reaches the bottom.[8]
-
-
Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.[8]
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMP-12.
-
The intensity of the bands corresponds to the level of MMP-12 activity. A decrease in band intensity in PF-00356231-treated samples compared to the control indicates target engagement and inhibition.
-
Western Blotting for MMP-12 Protein Levels
Western blotting can be used to determine if PF-00356231 affects the expression level of MMP-12 protein, as a downstream consequence of its activity or as an off-target effect.
Objective: To quantify the amount of MMP-12 protein in cell lysates or culture supernatants.
Materials:
-
Cell lysates or conditioned media
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Primary antibody specific for MMP-12
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation and Electrophoresis:
-
Prepare samples as for zymography, but this time boil the samples in reducing SDS sample buffer to denature the proteins.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-12 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
The band intensity corresponding to MMP-12 will indicate the protein level.
-
Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: MMP-12 Signaling Pathway and Inhibition by PF-00356231.
Caption: Experimental Workflow for Gelatin Zymography.
Caption: Logical Flow for Comparing MMP-12 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP408 | MMP-12 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Gelatin zymography protocol | Abcam [abcam.com]
- 10. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of PF-00356231 Hydrochloride and Other MMP-12 Inhibitors in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PF-00356231 hydrochloride, a potent inhibitor of matrix metalloproteinase-12 (MMP-12), against other notable MMP-12 inhibitors. This document summarizes key validation data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[1][2][3] Its role in tissue remodeling and degradation of the extracellular matrix makes it a prime therapeutic target. This guide focuses on the validation of this compound and compares its performance with other selective MMP-12 inhibitors based on available preclinical data.
Comparative Efficacy of MMP-12 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other well-characterized MMP-12 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Profile | Reference |
| This compound | MMP-12, MMP-13 | IC50: 1.4 µM (MMP-12), 0.65 nM (MMP-13) | Also inhibits MMP-3 (IC50: 0.39 µM), MMP-9 (IC50: 0.98 µM), and MMP-8 (IC50: 1.7 µM) | [4][5][6] |
| MMP408 | MMP-12 | IC50: 2 nM (human) | Weaker activity against mouse/rat MMP-12 (IC50: 160/320 nM) and other human MMPs (MMP-3: 351 nM, MMP-13: 120 nM, MMP-14: 1100 nM). Ineffective against Agg-1/2, TACE, MMP-1/7. | [7][8] |
| UK-370106 | MMP-3, MMP-12 | IC50: 23 nM (MMP-3), 42 nM (MMP-12) | >1200-fold more potent than against MMP-1, -2, -9, and -14. ~100-fold more potent than against MMP-13 and MMP-8. | [9][10] |
| RXP470.1 | MMP-12 | Ki: 0.2 nM (human) | 2 to 4 orders of magnitude less potent against other MMPs. | [11][12] |
| Aderamastat (FP-025) | MMP-12 | Data not specified | Highly selective for MMP-12. | [13][14] |
In Vivo Validation Studies in a Murine Model of Airway Inflammation
A key study directly compared the efficacy of this compound (referred to as PF-HCL) and MMP408 in a mouse model of airway inflammation induced by Aspergillus fumigatus (Af) extract. The results are summarized below.
| Treatment Group | Goblet Cell Hyperplasia (% positive cells) | Airway Resistance (cmH2O.s/mL at 50 mg/mL Mch) | IL-13 Levels (pg/mL) | Reference |
| Saline Control | ~5% | ~2 | ~50 | [15] |
| Af Challenge | ~25% | ~5.5 | ~250 | [15] |
| Af + this compound | ~10% | ~3 | ~125 | [15] |
| Af + MMP408 | ~12% | ~3.5 | ~150 | [15] |
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of compounds against MMPs is the fluorimetric assay.
-
Enzyme Activation: Recombinant human pro-MMP-12 is activated with p-aminophenylmercuric acetate.
-
Inhibitor Incubation: The activated MMP-12 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) in an assay buffer (typically Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35).
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme/inhibitor mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Murine Model of Aspergillus fumigatus-Induced Airway Inflammation
This model was utilized to compare the in vivo efficacy of this compound and MMP408.[15][16]
-
Animal Model: Wild-type mice are used for this model.
-
Sensitization and Challenge: Mice are sensitized and subsequently challenged with Aspergillus fumigatus (Af) extract to induce an allergic airway inflammation response.
-
Inhibitor Treatment: A cohort of Af-challenged mice is treated with either this compound or MMP408, typically via intraperitoneal injection or oral gavage. A vehicle control group is also included.
-
Outcome Measures:
-
Airway Hyperresponsiveness: Assessed by measuring airway resistance and compliance in response to increasing doses of methacholine (B1211447) using a flexiVent system.
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Periodic acid-Schiff) to quantify goblet cell hyperplasia. Masson's trichrome staining is used to assess collagen deposition (fibrosis).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure levels of inflammatory cytokines, such as IL-13, using ELISA.
-
Western Blotting: Lung tissue lysates are analyzed by Western blotting to determine the expression levels of fibrosis and epithelial-mesenchymal transition (EMT) associated proteins like TGF-β and α-SMA.[16]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of MMP-12 and a typical experimental workflow for inhibitor validation.
Caption: MMP-12 Signaling Pathway.
Caption: In Vivo Validation Workflow.
Caption: MMP-12 Inhibitor Selection Logic.
References
- 1. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 2. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. MMP-12 Inhibitor, MMP408 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UK 370106 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 13. foreseepharma.com [foreseepharma.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PF-00356231 Hydrochloride: Essential Safety and Logistical Information
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical compounds. This document outlines general best practices for the disposal of hydrochloride salts in a laboratory setting. Crucially, the specific Safety Data Sheet (SDS) for PF-00356231 hydrochloride could not be located, and the following information should be supplemented with manufacturer- or supplier-specific guidance.
The proper disposal of any chemical, including this compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the environment. The primary directive for chemical disposal is to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS for this compound, a conservative approach based on the properties of similar hydrochloride compounds is warranted.
General Disposal Principles for Hydrochloride Salts
Hydrochloride salts of active pharmaceutical ingredients are typically crystalline solids. Their disposal should always be managed by a licensed professional waste disposal service. Under no circumstances should these compounds be disposed of down the drain or in regular waste streams.
Key Disposal Considerations:
-
Waste Characterization: All chemical waste must be properly characterized. While specific hazard information for this compound is not available, it should be treated as a potentially hazardous substance.
-
Containerization: Use approved, properly labeled, and sealed containers for waste collection. Ensure containers are compatible with the chemical to prevent leaks or reactions.
-
Segregation: Do not mix different chemical wastes unless explicitly permitted by safety guidelines. Incompatible materials can react dangerously.
-
Professional Disposal: Arrange for collection by a certified hazardous waste disposal company. They have the expertise and equipment to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Personal Protective Equipment (PPE) When Handling for Disposal
Appropriate personal protective equipment is mandatory when handling any chemical for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | May be required if handling powders outside of a fume hood | To prevent inhalation of airborne particles. |
Logical Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like this compound.
In the absence of a specific Safety Data Sheet for this compound, it is imperative to contact the manufacturer or supplier to obtain one. This document is the primary source of information for safe handling and disposal. General guidelines, while helpful, cannot replace the specific data and procedures outlined by the entity that produced the chemical. Always err on the side of caution and treat unknown substances as hazardous.
Personal protective equipment for handling PF-00356231 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PF-00356231 hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Hazard Assessment and Occupational Exposure Bands (OEBs)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates handling it with a high degree of caution. Potent compounds are typically categorized into Occupational Exposure Bands (OEBs), which guide containment and handling procedures based on the substance's toxicity. For novel or uncharacterized compounds, a conservative approach is recommended, often defaulting to a high-containment category (e.g., OEB 4 or 5) until more specific data is available.[1][2]
Table 1: Occupational Exposure Bands and Corresponding Handling Recommendations
| OEB | Exposure Limit (μg/m³) | Compound Toxicity | Primary Containment Strategy | Typical Personal Protective Equipment (PPE) |
| 3 | 10 - 100 | Slightly Toxic | Ventilated Enclosure (e.g., Fume Hood) | Lab Coat, Gloves, Safety Glasses |
| 4 | 1 - 10 | Potent | Closed Systems, Ventilated Laminar Flow Enclosures | Gown, Double Gloves, Safety Glasses, Half-Face Respirator |
| 5 | < 1 | Highly Potent | Glovebox Isolators, Closed Transfer Systems | Full Coveralls, PAPR, Double Gloves, Booties |
Given the lack of specific data for this compound, it is prudent to handle it under conditions suitable for OEB 4/5 .
Personal Protective Equipment (PPE)
The primary goal of PPE is to provide a barrier between the handler and the hazardous substance. For potent compounds like this compound, a comprehensive PPE strategy is mandatory.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Gown/Coverall | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a NIOSH-certified respirator | Essential for preventing inhalation of fine powders, which is a primary route of exposure.[1][4] Surgical masks are not sufficient.[5] |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the handling area. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of Potent Compounds.
Step-by-Step Protocol:
-
Preparation:
-
Designate a Containment Area: All handling of this compound powder should occur within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glovebox.[6][7] The handling area should be under negative pressure relative to adjacent areas.[6][7]
-
Don Appropriate PPE: Before entering the designated area, put on all required PPE as outlined in Table 2.
-
Prepare Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any spills.[3]
-
-
Handling:
-
Weighing and Aliquoting: The open handling of potent powders is strongly discouraged.[7] Use containment solutions like a balance enclosure or a glovebox for weighing. If small amounts are handled, do so in a way that minimizes dust generation.
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization. Keep containers closed whenever possible.
-
Experimental Use: All procedures involving the compound should be performed within the designated containment area.
-
-
Cleanup and Disposal:
-
Decontaminate Surfaces: After handling, decontaminate all surfaces with an appropriate cleaning agent. A two-step cleaning process involving a detergent followed by a disinfectant is often recommended.
-
Segregate Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, are considered hazardous waste.
-
Doff PPE: Remove PPE in a designated area, starting with the outer gloves, then the gown, and finally the inner gloves, to avoid contaminating yourself.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
Proper disposal of hazardous waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste (Contaminated PPE, absorbent pads, vials) | Labeled, sealed, and puncture-resistant hazardous waste container | Dispose of through a certified hazardous waste management service in accordance with local, state, and federal regulations. |
| Liquid Waste (Unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible hazardous waste container | Dispose of through a certified hazardous waste management service. Do not pour down the drain.[8] |
| Sharps (Needles, scalpels) | Puncture-proof sharps container labeled as "Hazardous Waste" | Dispose of through a certified hazardous waste management service. |
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and alert others. Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit.[5]
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9][10]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide if an SDS is unavailable) to the medical personnel. [8]
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. ilcdover.com [ilcdover.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ashp.org [ashp.org]
- 6. escopharma.com [escopharma.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. store.sangon.com [store.sangon.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. images.thdstatic.com [images.thdstatic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
